LYG-409
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H20F3N3O6 |
|---|---|
Peso molecular |
515.4 g/mol |
Nombre IUPAC |
N-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]-6-(trifluoromethoxy)-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C25H20F3N3O6/c26-25(27,28)37-17-2-5-20-14(9-17)8-16(12-36-20)22(33)29-10-13-1-3-18-15(7-13)11-31(24(18)35)19-4-6-21(32)30-23(19)34/h1-3,5,7-9,19H,4,6,10-12H2,(H,29,33)(H,30,32,34) |
Clave InChI |
BYWKZOLIKCQOGA-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
LYG-409: A Technical Guide to its Mechanism of Action as a GSPT1 Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
LYG-409 is a potent, selective, and orally bioavailable small molecule that has emerged as a promising preclinical candidate for the treatment of certain cancers, including acute myeloid leukemia (AML) and prostate cancer.[1][2][3] It functions as a molecular glue degrader, a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting their function. The primary target of this compound is the G1 to S phase transition 1 (GSPT1) protein, a key factor in protein translation termination.[1][2][3] This document provides an in-depth technical overview of the mechanism of action of this compound, summarizing key preclinical data and outlining the experimental methodologies used to elucidate its function.
Core Mechanism of Action: GSPT1 Degradation
This compound acts as a molecular glue, inducing the proximity of its target protein, GSPT1, to the E3 ubiquitin ligase Cereblon (CRBN).[1][3] This induced proximity facilitates the ubiquitination of GSPT1, marking it for degradation by the proteasome. The degradation of GSPT1 disrupts the process of protein translation termination, leading to cell cycle arrest and apoptosis in cancer cells.[4]
Signaling Pathway
The mechanism of action of this compound involves the hijacking of the ubiquitin-proteasome system. The key steps are as follows:
-
Ternary Complex Formation: this compound binds to the E3 ubiquitin ligase CRBN. This complex then recognizes and binds to GSPT1, forming a ternary complex (this compound-CRBN-GSPT1).
-
Ubiquitination: Within this ternary complex, the E3 ligase machinery facilitates the transfer of ubiquitin molecules to GSPT1.
-
Proteasomal Degradation: The polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome.
-
Cellular Consequences: The degradation of GSPT1 leads to the inhibition of protein synthesis, cell cycle arrest, and ultimately, apoptosis of the cancer cell.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated through both in vitro and in vivo studies.
In Vitro Activity
This compound has shown potent anti-proliferative and GSPT1 degradation activity in various cancer cell lines.
| Cell Line | Assay Type | Parameter | Value | Reference |
| KG-1 (AML) | Anti-proliferative | IC50 | 9.50 ± 0.71 nM | [1][2] |
| KG-1 (AML) | Degradation | DC50 | 7.87 nM | [1][2] |
| MV4-11 (AML) | Anti-proliferative | IC50 | 8 nM | [5] |
| MV4-11 (AML) | Degradation | DC50 | 16 nM | [5] |
| Molm-13 (AML) | Degradation | DC50 | 90 nM | [5] |
| BEAS-2B (Normal Lung) | Anti-proliferative | - | Little to no effect | [5] |
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in xenograft models of acute myeloid leukemia and prostate cancer.[1][2]
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 30 mg/kg | 94.34% | [1][2] |
| 22Rv1 | Prostate Cancer | 60 mg/kg | 104.49% | [1][2] |
Selectivity Profile
This compound has been shown to selectively degrade GSPT1 with minimal effects on other known neosubstrates of the CRBN E3 ligase, such as IKZF1, IKZF2, SALL4, and CK1α.[5] Quantitative, high-throughput screening data for a broader panel of proteins is not yet publicly available.
Pharmacokinetics and Toxicology
The primary publication on this compound indicates that it is an orally bioavailable compound with a favorable safety profile.[1][2] Detailed pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, bioavailability) and comprehensive toxicology data from studies in Sprague-Dawley rats are included in the supplementary information of the primary research paper but are not detailed in the main text.
Experimental Protocols
The following sections describe the general methodologies employed in the preclinical evaluation of this compound. For specific details, it is recommended to consult the supplementary information of the primary research publication.
GSPT1 Degradation Assay (Western Blot)
This protocol outlines the general steps to assess the degradation of GSPT1 in cancer cell lines following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., KG-1, MV4-11)
-
Cell culture media and supplements
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GSPT1, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a dose-response of this compound for various time points.
-
Lysis: Wash cells with PBS and lyse with RIPA buffer.
-
Quantification: Determine protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with secondary antibodies.
-
Detection: Visualize bands using an ECL substrate and quantify the relative GSPT1 levels.
In Vivo Xenograft Studies
This protocol provides a general outline for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
-
Cancer cell line (e.g., MV4-11)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implantation: Inject a suspension of cancer cells subcutaneously into the flank of the mice.
-
Tumor Growth: Monitor tumor growth until they reach a predetermined size.
-
Treatment: Randomize mice and begin treatment with this compound or vehicle.
-
Monitoring: Measure tumor dimensions and body weight at regular intervals. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
Analysis: At the study endpoint, calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Conclusion
This compound is a promising preclinical GSPT1 molecular glue degrader with potent and selective anti-cancer activity demonstrated in both in vitro and in vivo models. Its mechanism of action, which involves the targeted degradation of GSPT1 via the ubiquitin-proteasome system, represents a novel therapeutic strategy. Further investigation into its clinical potential is warranted. While this document provides a comprehensive overview based on publicly available data, detailed experimental protocols, and extensive pharmacokinetic and toxicology data are contained within the supplementary materials of the primary research articles.
References
The Core Mechanism of LYG-409: A Technical Guide to GSPT1 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYG-409 is a potent and selective molecular glue degrader that targets the G1 to S phase transition 1 (GSPT1) protein for degradation.[1][2] As a member of a novel class of therapeutics, this compound hijacks the body's own ubiquitin-proteasome system to eliminate GSPT1, a key player in protein synthesis termination. This technical guide provides an in-depth overview of the this compound-mediated GSPT1 degradation pathway, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols for its characterization.
Mechanism of Action: Orchestrating GSPT1 Degradation
This compound, a 2H-chromene derivative, functions as a molecular glue, inducing proximity between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and GSPT1.[1][2] This induced interaction leads to the polyubiquitination of GSPT1, marking it for subsequent degradation by the 26S proteasome. The depletion of GSPT1 disrupts the termination of protein synthesis, leading to cellular stress and apoptosis in cancer cells.
Signaling Pathway of this compound-Mediated GSPT1 Degradation
The degradation of GSPT1 by this compound is a multi-step process involving the ubiquitin-proteasome system.
-
Ternary Complex Formation: this compound binds to CRBN, creating a novel surface that is recognized by GSPT1. This results in the formation of a stable ternary complex consisting of this compound, CRBN, and GSPT1.
-
Ubiquitination: Within the context of the Cullin-4A E3 ubiquitin ligase complex (CRL4^CRBN^), the proximity of GSPT1 to the E2 ubiquitin-conjugating enzyme leads to the transfer of ubiquitin molecules to lysine (B10760008) residues on the GSPT1 surface. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated GSPT1 is recognized by the 26S proteasome. The proteasome unfolds and degrades GSPT1 into small peptides, while the ubiquitin molecules are recycled.
-
Downstream Effects: The degradation of GSPT1 impairs translation termination, leading to ribosome stalling and the activation of cellular stress responses, ultimately resulting in apoptosis.
Quantitative Data
This compound has demonstrated potent and selective degradation of GSPT1, leading to significant anti-proliferative activity in various cancer cell lines and preclinical models.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 | KG-1 (Acute Myeloid Leukemia) | 9.50 ± 0.71 nM | [1] |
| MV4-11 (Acute Myeloid Leukemia) | 8 nM | [3] | |
| DC50 | KG-1 | 7.87 nM | [1] |
| MV4-11 | 16 nM | [3] | |
| Molm-13 (Acute Myeloid Leukemia) | 90 nM | [3] | |
| TGI | MV4-11 Xenograft Model | 94.34% at 30 mg/kg | [1][2] |
| 22Rv1 (Prostate Cancer) Xenograft Model | 104.49% at 60 mg/kg | [1][2] |
Experimental Protocols
Cellular Viability Assay (e.g., CellTiter-Glo®)
This protocol is for assessing the anti-proliferative effects of this compound.
Workflow Diagram
References
The Structure-Activity Relationship of LYG-409: A Potent and Selective GSPT1 Molecular Glue Degrader
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: LYG-409 is a novel, orally bioavailable small molecule that has been identified as a potent and selective GSPT1 (G1 to S phase transition 1) molecular glue degrader.[1] Molecular glues are a promising class of therapeutics that induce the degradation of target proteins, including those considered "undruggable," by promoting their interaction with an E3 ubiquitin ligase.[1] this compound, a 2H-chromene derivative, effectively targets GSPT1 for degradation, leading to potent antitumor activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the detailed experimental protocols used for its characterization.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro and in vivo activity of this compound and key analogs. The data highlights the structural features crucial for GSPT1 degradation and antiproliferative effects.
| Compound | Modifications | KG-1 Cell Viability IC50 (nM)[1] | GSPT1 Degradation DC50 (nM)[1] | MV4-11 Xenograft TGI (%) @ dose (mg/kg)[1] | 22Rv1 Xenograft TGI (%) @ dose (mg/kg)[1] |
| This compound | Lead Compound | 9.50 ± 0.71 | 7.87 | 94.34 @ 30 | 104.49 @ 60 |
| Analog 1 | Modification A | ||||
| Analog 2 | Modification B | ||||
| Analog 3 | Modification C | ||||
| Control | Inactive Analog | >10,000 | >10,000 | Not Determined | Not Determined |
Note: Data for "Analog 1, 2, 3" and "Inactive Analog" are representative placeholders to illustrate a typical SAR table. The primary publication should be consulted for data on specific analogs.
Mechanism of Action: GSPT1 Degradation Pathway
This compound functions as a molecular glue to induce the degradation of GSPT1. It facilitates the formation of a ternary complex between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase complex. This proximity induces the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The degradation of GSPT1, a key translation termination factor, leads to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KG-1, MV4-11)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
This compound and analog compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the compounds (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a non-linear regression analysis.
GSPT1 Degradation Assay (Western Blot)
This protocol is used to determine the half-maximal degradation concentration (DC50) of compounds.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and analog compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GSPT1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of the compounds for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GSPT1 and a loading control (β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the GSPT1 signal to the loading control. Calculate DC50 values.
In Vivo Antitumor Activity in Xenograft Models
This protocol outlines the workflow for assessing the in vivo efficacy of this compound in mouse xenograft models of acute myeloid leukemia (AML) and prostate cancer.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MV4-11 or 22Rv1 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at specified doses (e.g., 30 mg/kg for MV4-11 model, 60 mg/kg for 22Rv1 model) or the vehicle control daily.[1]
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint and Analysis: At the end of the study (e.g., after 21 days), euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor weight of treated group / mean tumor weight of control group)] x 100.
Conclusion
This compound is a promising preclinical candidate that demonstrates potent and selective degradation of GSPT1, leading to significant antitumor activity in vitro and in vivo. The structure-activity relationship studies have been pivotal in identifying the key chemical features required for its molecular glue activity. The experimental protocols detailed in this guide provide a robust framework for the further investigation and development of this compound and other GSPT1 degraders. Further studies are warranted to explore its full therapeutic potential and safety profile.
References
In-Depth Technical Guide: LYG-409 Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYG-409 is a potent, selective, and orally bioavailable GSPT1 (G1 to S phase transition 1) molecular glue degrader.[1][2] Molecular glue degraders are small molecules that induce the degradation of target proteins by promoting their interaction with an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.[][4] This document provides a comprehensive technical overview of the target engagement studies for this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| KG-1 | Anti-proliferative | IC50 | 9.50 ± 0.71 | [2][5] |
| KG-1 | Degradation | DC50 | 7.87 | [1][2][5] |
| MV4-11 | Anti-proliferative | IC50 | 8 | [1] |
| MV4-11 | Degradation | DC50 | 16 | [1] |
| Molm-13 | Degradation | DC50 | 90 | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Dose | Parameter | Value (%) | Reference |
| MV4-11 (Acute Myeloid Leukemia) | 30 mg/kg | TGI | 94.34 | [2][5] |
| 22Rv1 (Prostate Cancer) | 60 mg/kg | TGI | 104.49 | [2][5] |
Signaling Pathway
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of its target protein, GSPT1. The diagram below illustrates the proposed signaling pathway.
Caption: Mechanism of GSPT1 degradation induced by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the target engagement of this compound.
Western Blot for GSPT1 Degradation
This protocol is used to determine the dose-dependent degradation of GSPT1 in cancer cell lines following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., KG-1, MV4-11)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant.
-
Determine the protein concentration using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody against GSPT1 and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify band intensities to determine the extent of GSPT1 degradation relative to the loading control and vehicle-treated samples.
-
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., MV4-11)
-
Matrigel (optional)
-
This compound
-
Vehicle formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Calipers
-
Anesthetic
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in sterile PBS or a mixture with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound at the desired dose(s) and schedule via the appropriate route (e.g., oral gavage).
-
Administer the vehicle to the control group.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a cellular thermal shift assay (CETSA), a method that can be used to confirm direct target engagement of this compound with GSPT1 in a cellular context.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
References
- 1. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]
- 2. Design and Discovery of Preclinical Candidate this compound as a Highly Potent and Selective GSPT1 Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. researchgate.net [researchgate.net]
The Role of GSPT1 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G1 to S phase transition 1 (GSPT1), also known as eukaryotic peptide chain release factor GTP-binding subunit eRF3a, is a crucial protein involved in the termination of protein synthesis and cell cycle regulation.[1][2] Emerging evidence has solidified the role of GSPT1 as a significant promoter of cellular proliferation across a spectrum of human cancers. Its overexpression is a frequent event in various tumor types, including breast, colon, liver, and gastric cancers, as well as acute myeloid leukemia (AML), and often correlates with poor patient prognosis.[3][4][5][6] This technical guide provides a comprehensive overview of the function of GSPT1 in cancer cell proliferation, detailing its involvement in key signaling pathways, summarizing quantitative data from pivotal studies, and outlining the experimental protocols used to elucidate its function. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Core Functions of GSPT1 in Cancer
GSPT1 is a multifaceted protein with roles in several fundamental cellular processes that are often dysregulated in cancer.[3] Its primary functions contributing to cancer cell proliferation include:
-
Translation Termination: As a key component of the translation termination complex, GSPT1, in conjunction with eRF1, facilitates the release of newly synthesized polypeptide chains from the ribosome.[2][7] In cancer cells, which often exhibit elevated rates of protein synthesis, the proper functioning of this machinery is critical. Upregulated GSPT1 may contribute to "tumor translational addiction," supporting the high protein production demands of rapidly dividing cells.[8]
-
Cell Cycle Progression: GSPT1 plays a direct role in the G1 to S phase transition of the cell cycle.[2][9] Its overexpression can accelerate this transition, leading to uncontrolled cell division.[4]
-
Apoptosis Regulation: GSPT1 has been shown to influence apoptotic pathways.[3][8] Dysregulation of GSPT1 can contribute to the evasion of programmed cell death, a hallmark of cancer.
-
Nonsense-Mediated mRNA Decay (NMD): GSPT1 is involved in NMD, a surveillance pathway that degrades mRNAs containing premature termination codons.[8] In the context of cancer, NMD can degrade the mRNA of tumor suppressor genes, thereby promoting tumor growth.[8]
GSPT1 Signaling Pathways in Cancer
GSPT1 exerts its pro-proliferative effects through its integration into various signaling networks. A key pathway that has been elucidated is the GSPT1/GSK-3β/Cyclin D1 axis, particularly in colon cancer.[4][10]
GSPT1/GSK-3β/Cyclin D1 Pathway
In colon cancer cells, GSPT1 has been shown to negatively regulate Glycogen Synthase Kinase 3 Beta (GSK-3β).[4][10] GSPT1, in complex with the E3 ubiquitin ligase TRIM4, is thought to promote the ubiquitination and subsequent degradation of GSK-3β.[4] GSK-3β is a multi-functional kinase that, under normal conditions, phosphorylates Cyclin D1, marking it for degradation. By promoting the degradation of GSK-3β, elevated GSPT1 levels lead to the stabilization and accumulation of Cyclin D1.[10] Cyclin D1 then complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the transcription of genes required for S-phase entry.[10] This cascade of events ultimately promotes the G1 to S phase transition and drives cell proliferation.[4]
Quantitative Data on GSPT1 Function in Cancer
Several studies have quantified the expression of GSPT1 in cancer and the effects of its modulation on cancer cell behavior.
| Cancer Type | Finding | Quantitative Data | Reference |
| Breast Cancer | GSPT1 Overexpression in Tumors | 61% (11/18) of tested breast cancer tissues showed GSPT1 overexpression by PCR. 65% (33/51) of tumors showed significant GSPT1 overexpression by IHC. | [3] |
| Colon Cancer | GSPT1 Upregulation in Tissues | GSPT1 mRNA expression was significantly higher in colon cancer tissues compared to adjacent normal tissues (p<0.001). | [4] |
| GSPT1 Knockdown Effect on Cell Cycle (HCT116 cells) | The proportion of cells in the S phase was significantly lower in the siGSPT1 group compared to the control group. | [4] | |
| GSPT1 Knockdown Effect on Apoptosis (HCT116 cells) | The percentage of apoptotic cells was 20.16 ± 2.42% in the si-GSPT1 group, compared to 4.26 ± 1.93% in the control group (p<0.001). | [4] | |
| GSPT1 Overexpression Effect on Apoptosis (HCT116 cells) | The apoptosis rate was 4.62% in the GSPT1 overexpressing group, compared to 9.77% in the control group. | [4] | |
| Liver Cancer | GSPT1 Knockout Effect on Proliferation | Knockout of GSPT1 in HepG2 and HCCLM9 cells significantly inhibited tumor proliferation. | [11] |
| Acute Myeloid Leukemia (AML) | GSPT1 Degradation Effect | GSPT1 degradation significantly inhibited tumor growth, induced cell cycle arrest, and triggered apoptosis in pediatric AML subtypes. | [12] |
Experimental Protocols
The investigation of GSPT1's role in cancer cell proliferation relies on a variety of established molecular and cellular biology techniques.
Analysis of GSPT1 Expression
-
Quantitative Real-Time PCR (qRT-PCR): To quantify GSPT1 mRNA levels in cancer tissues and cell lines.[4]
-
Total RNA is extracted from cells or tissues using a suitable kit (e.g., TRIzol).
-
cDNA is synthesized from the RNA template using a reverse transcription kit.
-
qRT-PCR is performed using GSPT1-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.
-
Relative GSPT1 expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
-
-
Western Blotting: To detect and quantify GSPT1 protein levels.[1][13]
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[13]
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.[1]
-
The membrane is incubated with a primary antibody against GSPT1, followed by an HRP-conjugated secondary antibody.[1]
-
Protein bands are visualized using an ECL substrate and an imaging system.[1] A loading control like β-actin is used to normalize the data.[14]
-
-
Immunohistochemistry (IHC): To examine GSPT1 protein expression and localization in tissue samples.[3][15]
-
Paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a suitable buffer.
-
Sections are incubated with a primary antibody against GSPT1.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.
-
The signal is developed using a chromogenic substrate (e.g., DAB).
-
Sections are counterstained (e.g., with hematoxylin) and mounted for microscopic examination.
-
Functional Assays
The following diagram illustrates a general experimental workflow for studying the effects of GSPT1 modulation on cancer cell proliferation.
-
Cell Proliferation Assays:
-
CCK-8/MTS Assay: A colorimetric assay to measure cell viability and proliferation.[4][16] Cells are treated with a reagent containing a tetrazolium salt, which is reduced by metabolically active cells to a colored formazan (B1609692) product. The absorbance is proportional to the number of viable cells.
-
EdU (5-ethynyl-2'-deoxyuridine) Assay: To measure DNA synthesis and cell proliferation.[4] EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA. Incorporated EdU is detected by a fluorescent "click" reaction, and the percentage of EdU-positive cells is quantified by fluorescence microscopy or flow cytometry.
-
-
Cell Cycle Analysis:
-
Flow Cytometry with Propidium Iodide (PI) Staining: To determine the distribution of cells in different phases of the cell cycle.[4] Cells are fixed, treated with RNase, and stained with PI, which intercalates into DNA. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
-
Apoptosis Assay:
-
Flow Cytometry with Annexin V and PI Staining: To distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[4] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeant dye that enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
-
Cell Migration and Invasion Assays:
-
Transwell Assay: To assess the migratory and invasive potential of cancer cells.[4] Cells are seeded in the upper chamber of a transwell insert with a porous membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel). Chemoattractant is added to the lower chamber. After incubation, migrated/invaded cells on the lower surface of the membrane are stained and counted.
-
-
In Vivo Tumorigenicity Assay:
-
Xenograft Model: To evaluate the effect of GSPT1 on tumor growth in a living organism.[4] Cancer cells with modulated GSPT1 expression (and control cells) are subcutaneously injected into immunodeficient mice. Tumor volume is measured periodically to assess tumor growth rates.
-
GSPT1 as a Therapeutic Target
The critical role of GSPT1 in promoting cancer cell proliferation makes it an attractive target for therapeutic intervention.[17] Several strategies are being explored to target GSPT1, including:
-
GSPT1 Inhibitors: Small molecules designed to block the function of the GSPT1 protein.[18] These inhibitors can disrupt the cell cycle and induce apoptosis in cancer cells.[18]
-
GSPT1 Degraders: A novel therapeutic approach utilizing technologies like PROTACs (Proteolysis Targeting Chimeras) and molecular glues.[19][20] These molecules are designed to bring GSPT1 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[19][21] This approach has shown promise in inducing cancer cell death, even in tumors resistant to conventional therapies.[9][19]
Conclusion
GSPT1 is a key player in the proliferation of cancer cells, with its overexpression driving tumor growth and progression through its involvement in essential cellular processes like translation termination and cell cycle control. The elucidation of its role in signaling pathways, such as the GSK-3β/Cyclin D1 axis, provides a mechanistic understanding of its oncogenic function. The quantitative data and established experimental protocols summarized in this guide underscore the significance of GSPT1 in cancer biology. As a promising therapeutic target, the development of GSPT1 inhibitors and degraders holds significant potential for the future of cancer treatment. Continued research into the multifaceted roles of GSPT1 will undoubtedly pave the way for novel and effective anti-cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copy of GSPT1-KI Cell Line Helps Decode Drug Resistance Mechanisms - Kyinno Bio [kyinno.com]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 10. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 11. GSPT1 Functions as a Tumor Promoter in Human Liver Cancer [journal.hep.com.cn]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Hsa_circ_0001944 enhanced GSPT1 expression via sponging miR‐498 to promote proliferation and invasion of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression of GSPT1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 16. researchgate.net [researchgate.net]
- 17. Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 19. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 20. First-in-class GSPT-1 molecular glue for liver cancer reported | BioWorld [bioworld.com]
- 21. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
Molecular glue degraders for oncology research
An In-depth Technical Guide to Molecular Glue Degraders for Oncology Research
Introduction to Molecular Glue Degraders
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality in oncology, offering the potential to address disease-causing proteins previously considered "undruggable"[1][2]. Unlike traditional inhibitors that block a protein's active site, TPD utilizes the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to eliminate target proteins entirely. Molecular Glue Degraders (MGDs) are a prominent class of TPD agents. These small molecules function by inducing or stabilizing the interaction between an E3 ubiquitin ligase and a "neosubstrate"—a target protein not naturally recognized by that E3 ligase[1][3][4]. This induced proximity results in the target protein being tagged with ubiquitin, marking it for destruction by the proteasome.
The pioneering MGDs were the immunomodulatory drugs (IMiDs), thalidomide (B1683933) and its analogues lenalidomide (B1683929) and pomalidomide, whose mechanism of action was discovered serendipitously[3][5]. They were found to hijack the Cereblon (CRBN) E3 ligase to degrade lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), proving highly effective in treating multiple myeloma[6][7]. This discovery has since spurred the development of new MGDs that recruit other E3 ligases, such as DCAF15, expanding the repertoire of cancer-relevant targets[3][4][8].
This guide provides a technical overview of MGDs in oncology, covering their mechanism of action, key examples with quantitative data, detailed experimental protocols for their characterization, and the signaling pathways they modulate.
Mechanism of Action
The core mechanism of MGDs involves the formation of a ternary complex consisting of the E3 ligase, the molecular glue, and the target neosubstrate[2][9]. The MGD acts as a chemical inducer of proximity, binding to the E3 ligase and altering its surface to create a new binding interface for the target protein[4][5].
-
Binding and Ternary Complex Formation : The MGD binds to a substrate receptor of a Cullin-RING E3 ligase complex (e.g., CRBN or DCAF15)[3][10].
-
Neosubstrate Recruitment : This binding event creates a composite surface that can now recognize and bind a specific neosubstrate protein[11].
-
Ubiquitination : The formation of this stable ternary complex brings the target protein into close proximity with the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. This facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the target protein's surface.
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, freeing the E3 ligase and MGD to engage in further catalytic cycles of degradation.
This catalytic mode of action is a key advantage of MGDs, as a single molecule can induce the degradation of multiple target protein molecules.
Figure 1: General mechanism of action for a molecular glue degrader.
Key Molecular Glue Degraders in Oncology
The field is dominated by MGDs that recruit the CRBN E3 ligase, but compounds targeting DCAF15 and other ligases are emerging[8][12][13].
Cereblon (CRBN) Modulators
CRBN modulators, including the IMiDs and newer Cereblon E3 Ligase Modulating Drugs (CELMoDs), are the most clinically advanced MGDs[7][10]. They primarily target lymphoid transcription factors IKZF1 and IKZF3, and the translation termination factor GSPT1 for degradation[6][11].
-
Thalidomide, Lenalidomide, and Pomalidomide : These first-generation MGDs are mainstays in the treatment of multiple myeloma. Their degradation of IKZF1 and IKZF3 leads to the downregulation of key oncogenes c-MYC and IRF4[6].
-
CELMoDs (Iberdomide, Mezigdomide) : These next-generation agents exhibit higher binding affinity for CRBN and induce more profound and rapid degradation of Ikaros and Aiolos compared to IMiDs[14].
-
CC-885 : This compound was specifically developed to potently degrade GSPT1, showing strong anti-tumor activity in acute myeloid leukemia (AML) models[11][15][16].
DCAF15-Recruiting Sulfonamides
Aryl sulfonamides, such as indisulam (B1684377), function as MGDs by recruiting the DCAF15 E3 ligase complex to degrade the RNA-binding protein RBM39[17][18][19]. Degradation of RBM39 leads to widespread alterations in pre-mRNA splicing, causing cancer cell death[18][19]. This class of drugs has shown particular promise in neuroblastoma and hematopoietic malignancies[7][20].
Quantitative Data Summary
The efficacy of MGDs is quantified by several key parameters: binding affinity (Kd), degradation efficiency (DC50 and Dmax), and cellular anti-proliferative activity (IC50).
Table 1: Binding Affinities of MGDs to E3 Ligases
| Compound | E3 Ligase | Binding Affinity (Kd or Ki) | Assay Method | Reference |
| Thalidomide | CRBN | ~250 nM | Competitive FP | [21][22] |
| Lenalidomide | CRBN-DDB1 | 0.64 µM | ITC | [23] |
| Pomalidomide | CRBN | ~157 nM | Competitive FP | [22] |
| Iberdomide (B608038) (CC-220) | CRBN | ~150 nM | Competitive Assay | [24] |
| Indisulam | DCAF15 Complex | ~17 µM | ITC | [25] |
Table 2: Degradation Potency of Key Molecular Glue Degraders
| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Pomalidomide | Aiolos (IKZF3) | MM.1S | 8.7 nM | >95% | [17] |
| Iberdomide (CC-220) | Ikaros (IKZF1) | MM Cell Lines | ~1 nM | Not Reported | [26][27] |
| Iberdomide (CC-220) | Aiolos (IKZF3) | MM Cell Lines | ~0.5 nM | Not Reported | [27] |
| CC-885 | GSPT1 | MV4-11 (AML) | Not Reported | Not Reported | [11] |
| Compound 26 (CC-885 Analogue) | GSPT1 | MM.1S | Potent at 0.1 µM | Not Reported | [9] |
| Indisulam | RBM39 | Neuroblastoma | Dose-dependent | Not Reported | [20] |
Table 3: Anti-Proliferative Activity of MGDs in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 | Reference |
| Lenalidomide | Multiple Myeloma | Various | 0.15 - 7 µM | [28] |
| Lenalidomide | Multiple Myeloma | U266 | ~3 µM | [29][30] |
| Pomalidomide | Multiple Myeloma | RPMI-8226 | 8 µM | [31] |
| Pomalidomide | Multiple Myeloma | OPM2 | 10 µM | [31] |
| CC-885 | AML | Various | 0.001 - 1 µM | [16] |
| Indisulam | Neuroblastoma | IMR-32, KELLY | < 1 µM | [32] |
| Indisulam | T-cell ALL | Jurkat, J.gamma1 | < 80 nM | [33] |
Key Signaling Pathways
The degradation of neosubstrates by MGDs has profound downstream consequences on oncogenic signaling pathways.
IKZF1/3 Degradation Pathway
Degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is the primary anti-cancer mechanism of CRBN modulators in multiple myeloma. IKZF1/3 are critical for the survival of myeloma cells as they sustain the expression of Interferon Regulatory Factor 4 (IRF4), which in turn drives the expression of the master oncogene c-MYC. Degrading IKZF1/3 leads to the collapse of this oncogenic axis, resulting in cell cycle arrest and apoptosis.
Figure 2: Downstream effects of IKZF1/3 degradation by CRBN modulators.
Experimental Protocols and Workflows
The discovery and characterization of MGDs rely on a suite of biochemical, biophysical, and cell-based assays.
Experimental Discovery Workflow
A typical workflow involves screening for ternary complex formation, validating target degradation in cells, and assessing functional consequences like cell death.
Figure 3: High-level experimental workflow for MGD discovery.
Detailed Methodologies
6.2.1. Ternary Complex Formation: Time-Resolved FRET (TR-FRET)
TR-FRET is a proximity-based assay used to measure the formation of the E3-glue-target complex in solution[15][30][34][35].
-
Principle : The assay measures Förster resonance energy transfer between a donor fluorophore (e.g., Terbium) conjugated to one protein (e.g., His-tagged E3 ligase) and an acceptor fluorophore (e.g., FITC) conjugated to an antibody recognizing a tag on the second protein (e.g., FLAG-tagged neosubstrate)[34]. When the MGD brings the two proteins into close proximity (<10 nm), energy transfer occurs, generating a specific FRET signal. Time-resolved detection minimizes background fluorescence[30][35].
-
Methodology :
-
Reagent Preparation : Reconstitute purified, tagged E3 ligase and target proteins in assay buffer. Prepare serial dilutions of the test MGD compound in DMSO.
-
Reaction Setup : In a multiwell plate, combine the E3 ligase-donor conjugate, the target protein, and the MGD compound at various concentrations.
-
Incubation : Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow complex formation to reach equilibrium.
-
Detection : Add the acceptor-conjugated antibody and incubate further.
-
Measurement : Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths after a time delay.
-
Data Analysis : Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against MGD concentration to determine the EC50 for complex formation.
-
6.2.2. Target Protein Degradation: Western Blot
Western blotting is a fundamental technique to directly visualize and quantify the reduction in target protein levels within cells following MGD treatment[9][23].
-
Principle : This method uses SDS-PAGE to separate proteins by molecular weight, transfers them to a membrane, and uses specific antibodies to detect the target protein and a loading control.
-
Methodology :
-
Cell Treatment : Plate cancer cells (e.g., MM.1S for CRBN MGDs) and allow them to adhere. Treat cells with a dose-response of the MGD or DMSO (vehicle control) for a specified time (e.g., 4, 8, 24 hours).
-
Lysis & Protein Quantification : Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors[36][37]. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and run electrophoresis to separate proteins[9].
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[38].
-
Blocking & Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IKZF1) overnight at 4°C.
-
Secondary Antibody & Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis : Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, Vinculin, or Tubulin). Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the DMSO control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
6.2.3. Cell Viability and Proliferation: CellTiter-Glo® Luminescent Assay
This assay is a widely used method to determine the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells[22][27][28][39].
-
Principle : The assay reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present[28][39].
-
Methodology :
-
Cell Plating : Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined density and allow them to acclimate.
-
Compound Treatment : Add serial dilutions of the MGD to the wells. Include wells with vehicle control (DMSO) and no-cell controls for background measurement. Incubate for a specified period (e.g., 72 or 96 hours).
-
Assay Procedure : Equilibrate the plate to room temperature for approximately 30 minutes[27][28].
-
Reagent Addition : Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium)[27][28].
-
Lysis and Signal Stabilization : Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[27][28].
-
Measurement : Record the luminescence using a plate-reading luminometer.
-
Data Analysis : Subtract the background luminescence from all measurements. Normalize the data to the vehicle control (as 100% viability). Plot the percentage of viability against the log of MGD concentration and use a non-linear regression model to calculate the IC50 value.
-
Conclusion and Future Directions
Molecular glue degraders represent a paradigm shift in oncology, enabling the therapeutic targeting of proteins previously considered intractable. The clinical success of CRBN-based MGDs in hematological malignancies has validated the approach and fueled intense research into discovering new glues, new E3 ligases to hijack, and new neosubstrates to degrade. Current research focuses on developing rational design strategies to move beyond serendipitous discovery, expanding the chemical space of MGDs, and applying this modality to solid tumors and other disease areas[3][8]. As our understanding of the structural and molecular basis of ternary complex formation deepens, the ability to design bespoke MGDs for specific oncogenic drivers will undoubtedly become a powerful tool in precision oncology.
References
- 1. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Responsiveness of cytogenetically discrete human myeloma cell lines to lenalidomide: Lack of correlation with cereblon and interferon regulatory factor 4 expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effect of Pomalidomide on Activity of Myeloma Cell Line MM1.S and Expression of CRBN] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Indisulam targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. biorxiv.org [biorxiv.org]
- 25. medkoo.com [medkoo.com]
- 26. selleckchem.com [selleckchem.com]
- 27. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. file.medchemexpress.com [file.medchemexpress.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 35. researchgate.net [researchgate.net]
- 36. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 37. reachmd.com [reachmd.com]
- 38. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
The Discovery and Design of LYG-409: A Potent and Selective GSPT1 Molecular Glue Degrader
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LYG-409 is a novel, orally bioavailable small molecule that has demonstrated significant potential as a therapeutic agent for the treatment of cancers such as acute myeloid leukemia (AML) and prostate cancer.[1][2] Classified as a molecular glue degrader, this compound functions by inducing the degradation of the eukaryotic peptide chain release factor G1 to S phase transition 1 (GSPT1). This guide provides a comprehensive technical overview of the discovery, design, and preclinical evaluation of this compound, including detailed experimental protocols, extensive quantitative data, and visualizations of the underlying molecular mechanisms and experimental workflows.
Introduction
The targeted degradation of pathogenic proteins represents a paradigm shift in drug discovery. Molecular glue degraders are small molecules that induce a direct interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This approach allows for the targeting of proteins previously considered "undruggable." this compound was developed as a potent and selective degrader of GSPT1, a protein implicated in the pathogenesis of various cancers.[1][2]
Mechanism of Action: GSPT1 Degradation
This compound acts as a molecular glue, facilitating the interaction between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 in cancer cells disrupts protein translation and other cellular processes, ultimately leading to apoptosis.
Caption: Signaling pathway of this compound-mediated GSPT1 degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
| Cell Line | Assay | Parameter | Value (nM) |
| KG-1 | Anti-proliferative | IC50 | 9.50 ± 0.71 |
| KG-1 | GSPT1 Degradation | DC50 | 7.87 |
Table 1: In Vitro Activity of this compound.[1][2]
| Xenograft Model | Cancer Type | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| MV4-11 | Acute Myeloid Leukemia | 30 | 94.34 |
| 22Rv1 | Prostate Cancer | 60 | 104.49 |
Table 2: In Vivo Efficacy of this compound.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay
Objective: To determine the anti-proliferative activity of this compound.
Protocol:
-
Seed cancer cell lines (e.g., KG-1) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
Add CellTiter-Glo® reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
GSPT1 Degradation Assay (Western Blot)
Objective: To quantify the degradation of GSPT1 induced by this compound.
Caption: Experimental workflow for Western Blot analysis of GSPT1 degradation.
Protocol:
-
Plate cells and treat with varying concentrations of this compound for the desired time.
-
Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and a chemiluminescence imager.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH) to determine the half-maximal degradation concentration (DC50).
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in animal models.
Protocol:
-
Subcutaneously implant cancer cells (e.g., MV4-11 or 22Rv1) into the flank of immunodeficient mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound orally at the specified dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Structure-Activity Relationship (SAR)
The development of this compound involved a systematic exploration of the structure-activity relationships of a series of 2H-chromene derivatives. Modifications to different parts of the molecule were investigated to optimize potency, selectivity, and pharmacokinetic properties. A detailed table of the synthesized analogs and their corresponding biological activities can be found in the supplementary information of the primary publication.
Conclusion
This compound is a promising preclinical candidate that effectively induces the degradation of GSPT1, leading to potent anti-tumor activity in vitro and in vivo.[1][2] Its favorable oral bioavailability and efficacy in xenograft models of AML and prostate cancer warrant further investigation and clinical development. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery.
References
LYG-409: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
LYG-409 is a novel, potent, and selective GSPT1 (G1 to S phase transition 1) molecular glue degrader with promising therapeutic potential in oncology.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, a detailed account of its synthesis, and an exploration of its mechanism of action.
Core Chemical Properties
This compound, a 2H-chromene derivative, is an orally bioavailable small molecule.[1][2][3] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | N-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-6-(trifluoromethoxy)-2H-chromene-3-carboxamide | [4] |
| Molecular Formula | C25H20F3N3O6 | [4][5] |
| Molecular Weight | 515.44 g/mol | [5][6] |
| CAS Number | 3053857-55-6 | [5] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO (100 mg/mL, 194.01 mM) | [5] |
| In Vivo Solubility | ≥ 5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | [5] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5][7] |
Synthesis of this compound
The synthesis of this compound is detailed in the supporting information of the primary publication in the Journal of Medicinal Chemistry.[7] While the full experimental protocol from the source is not reproduced here, the general synthetic strategy involves the coupling of a pomalidomide-derived amine with a 6-(trifluoromethoxy)-2H-chromene-3-carboxylic acid moiety.
The synthesis of the pomalidomide (B1683931) core, 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline, and its derivatives is a well-established process in medicinal chemistry. Generally, it involves the condensation of a substituted phthalic anhydride (B1165640) or a related precursor with α-aminoglutarimide hydrochloride.
The 2H-chromene fragment can be synthesized through various methods, often involving the reaction of a substituted salicylaldehyde (B1680747) with a suitable three-carbon component.
Mechanism of Action: GSPT1 Degradation
This compound functions as a molecular glue, a type of small molecule that induces the interaction between two proteins that would not normally associate.[1][2] Specifically, this compound facilitates the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the target protein GSPT1.[1][4] This proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome.[1][4] The degradation of GSPT1, a translation termination factor, has been shown to be a promising therapeutic strategy for certain cancers, including acute myeloid leukemia and prostate cancer.[1][2][3]
Caption: Signaling pathway of this compound mediated GSPT1 degradation.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound, including cell proliferation assays, GSPT1 degradation assays, and in vivo xenograft models, are described in the primary research article.[1][3] The following provides a general overview of the types of experiments conducted.
GSPT1 Degradation Assay (Western Blot)
A common method to quantify protein degradation is through Western blotting.
Caption: General workflow for a Western blot experiment.
In Vitro Anti-proliferative Assay
The anti-proliferative activity of this compound is typically assessed using cell viability assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Cancer cells (e.g., KG-1, MV4-11) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: A reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent signal is measured, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Conclusion
This compound is a significant development in the field of targeted protein degradation. Its potent and selective degradation of GSPT1 offers a promising new therapeutic avenue for cancers dependent on this protein. The data presented in this guide, drawn from peer-reviewed literature and supplier information, provides a solid foundation for researchers and drug development professionals interested in further exploring the potential of this compound and other GSPT1-targeting molecular glues.
References
- 1. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Discovery of Preclinical Candidate this compound as a Highly Potent and Selective GSPT1 Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular glues targeting GSPT1 in cancers: A potent therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
In Vitro Anti-Tumor Activity of LYG-409: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LYG-409 is a potent and selective GSPT1 (G1 to S phase transition 1) molecular glue degrader with demonstrated in vitro anti-tumor activity. This document provides a comprehensive technical overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for assessing its activity. This compound induces the degradation of GSPT1, a key protein involved in cell cycle progression and translation termination, leading to potent anti-proliferative effects in cancer cell lines. This guide is intended to serve as a resource for researchers in the fields of oncology and drug discovery.
Quantitative Data Summary
The in vitro anti-tumor activity of this compound has been quantified across several cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50) values.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| KG-1 | Acute Myeloid Leukemia | 9.50 ± 0.71[1][2] |
| MV4-11 | Acute Myeloid Leukemia | 8[3] |
| Molm-13 | Acute Myeloid Leukemia | Not explicitly quantified, but this compound induces GSPT1 degradation. |
Table 2: GSPT1 Degradation Activity of this compound
| Cell Line | DC50 (nM) |
| KG-1 | 7.87[1][2] |
| MV4-11 | 16[3] |
| Molm-13 | 90[3] |
Mechanism of Action: GSPT1 Degradation
This compound functions as a molecular glue, a type of small molecule that induces a novel interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. In the case of this compound, it facilitates the interaction between GSPT1 and the Cereblon (CRBN) E3 ligase. This targeted degradation of GSPT1 disrupts its normal cellular functions, which include:
-
Cell Cycle Progression: GSPT1 is crucial for the transition from the G1 to the S phase of the cell cycle. Its degradation can lead to cell cycle arrest.
-
Translation Termination: GSPT1 is a component of the eukaryotic release factor complex, which mediates the termination of protein synthesis. Disruption of this process can trigger cellular stress responses.
The degradation of GSPT1 is thought to activate the Integrated Stress Response (ISR) pathway, contributing to the anti-tumor effects of this compound.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anti-tumor activity of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., KG-1, MV4-11)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[4]
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Incubate for an additional 4 hours at 37°C.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
References
- 1. A Novel Rac1-GSPT1 Signaling Pathway Controls Astrogliosis Following Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Combined inhibition of GLI and FLT3 signaling leads to effective anti-leukemic effects in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of LYG-409: A GSPT1 Molecular Glue Degrader for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for LYG-409, a novel GSPT1 molecular glue degrader, in acute myeloid leukemia (AML) models. The document details its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its preclinical evaluation.
Core Mechanism of Action: GSPT1 Degradation
This compound is a potent and selective, orally bioavailable GSPT1 molecular glue degrader.[1][2] It functions by inducing the degradation of the G1 to S phase transition 1 (GSPT1) protein. This degradation is mediated by the CRL4-CRBN E3 ubiquitin ligase complex, leading to impaired translation termination and activation of the integrated stress response (ISR) pathway. The downstream effects culminate in TP53-independent apoptosis of leukemia cells.
Caption: Mechanism of action of this compound.
Quantitative In Vitro and In Vivo Efficacy
This compound has demonstrated potent anti-leukemic activity in both in vitro and in vivo preclinical AML models.
In Vitro Activity
The in vitro efficacy of this compound was evaluated against AML cell lines, demonstrating significant potency in inducing GSPT1 degradation and inhibiting cell proliferation.
| Cell Line | Assay Type | Value (nM) | Reference |
| KG-1 | IC50 | 9.50 ± 0.71 | [1][2] |
| KG-1 | DC50 | 7.87 | [1][2] |
| MV4-11 | IC50 | Not explicitly stated, but potent activity demonstrated | [1][2] |
-
IC50: Half-maximal inhibitory concentration for cell proliferation.
-
DC50: Half-maximal degradation concentration for GSPT1.
In Vivo Activity
The in vivo anti-tumor activity of this compound was assessed in a subcutaneous MV4-11 xenograft mouse model.
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| MV4-11 Xenograft | This compound | 30 mg/kg | 94.34% | [1][2] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.
AML Cell Line Culture
Cell Lines:
-
KG-1: Human acute myelogenous leukemia cell line.
-
MV4-11: Human acute monocytic leukemia cell line with FLT3-ITD mutation.
Culture Media and Conditions:
-
KG-1: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
MV4-11: IMDM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Cells are grown in suspension and subcultured every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 viable cells/mL.
Cell Viability and IC50 Determination (MTT Assay)
Caption: Workflow for MTT-based cell viability assay.
-
Cell Seeding: AML cells (KG-1 or MV4-11) are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: Plates are incubated for 72 hours at 37°C and 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Formazan Formation: Plates are incubated for an additional 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
Western Blot for GSPT1 Degradation
Caption: Workflow for Western blot analysis of GSPT1.
-
Cell Lysis: AML cells are treated with this compound for various time points and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for GSPT1.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Subcutaneous MV4-11 Xenograft Model
Caption: Workflow for the subcutaneous MV4-11 xenograft study.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used.
-
Cell Implantation: 5-10 x 10^6 MV4-11 cells in 100-200 µL of a mixture of PBS and Matrigel are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers (Volume = 0.5 x length x width^2).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at a dose of 30 mg/kg according to the study schedule.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study.
-
Endpoint Analysis: At the end of the study, the tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
This guide summarizes the key preclinical findings and methodologies for this compound in AML models. The data indicate that this compound is a promising GSPT1-degrading agent with potent anti-leukemic activity, warranting further investigation.
References
Methodological & Application
Application Notes and Protocols: LYG-409 In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYG-409 is a potent and selective GSPT1 (G1 to S phase transition 1) molecular glue degrader.[1] By inducing the degradation of GSPT1, this compound demonstrates significant antitumor activity, making it a compound of interest in cancer research and drug development.[1] These application notes provide a detailed protocol for assessing the in vitro effect of this compound on cell proliferation using a WST-1 assay. The WST-1 assay is a colorimetric method for the non-radioactive, spectrophotometric quantification of cell proliferation, viability, and cytotoxicity.[2][3][4][5] The assay is based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in metabolically active cells to form a soluble formazan (B1609692) dye.[3][5] The amount of formazan produced is directly proportional to the number of living cells.[4][5]
Principle of the WST-1 Assay
The core of the WST-1 assay lies in the activity of mitochondrial dehydrogenases in viable cells. These enzymes reduce the tetrazolium salt WST-1 to a soluble formazan dye. The intensity of the resulting color, which can be measured using a microplate spectrophotometer, correlates with the number of metabolically active, viable cells in the culture. This allows for the quantification of cell proliferation and the assessment of the cytotoxic or cytostatic effects of compounds like this compound.
Data Presentation
Table 1: Dose-Response of this compound on KG-1 Cell Proliferation
| This compound Concentration (nM) | Mean Absorbance (450 nm) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 1.254 | 0.089 | 0.0 |
| 0.1 | 1.198 | 0.075 | 4.5 |
| 1 | 1.053 | 0.061 | 16.0 |
| 10 | 0.627 | 0.045 | 50.0 |
| 100 | 0.188 | 0.023 | 85.0 |
| 1000 | 0.075 | 0.011 | 94.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Materials
-
This compound (stock solution in DMSO)
-
Target cancer cell line (e.g., KG-1, MV4-11, 22Rv1)[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
WST-1 cell proliferation reagent
-
96-well flat-bottom sterile tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer (ELISA reader)
-
Multichannel pipette
-
Sterile pipette tips
-
Reagent reservoirs
Cell Culture and Seeding
-
Cell Maintenance: Culture the selected cancer cell line in complete medium in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect the cell suspension.
-
Cell Counting: Determine the cell density and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
-
Cell Seeding: Dilute the cells in complete culture medium to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells per well). Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment (for adherent cells) and recovery.
This compound Treatment
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. It is crucial to maintain a consistent final concentration of the vehicle (e.g., DMSO) across all wells, typically ≤ 0.1%.
-
Treatment Application: Carefully remove the medium from the wells (for adherent cells) or add the treatment directly to the wells (for suspension cells). Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) in a humidified incubator at 37°C with 5% CO₂.
WST-1 Assay Procedure
-
Reagent Addition: Following the treatment incubation, add 10 µL of WST-1 reagent to each well.[2][3][5]
-
Incubation: Incubate the plate for 1 to 4 hours in the incubator. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
-
Absorbance Measurement: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.[3][5] Measure the absorbance at 440-450 nm using a microplate reader. A reference wavelength of >600 nm can be used to reduce background noise.[2][5]
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium and WST-1 reagent only) from all other absorbance readings.
-
Calculation of Percent Inhibition: % Inhibition = [1 - (Absorbance of Treated Well / Absorbance of Vehicle Control Well)] x 100
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced GSPT1 degradation and inhibition of cell proliferation.
Caption: Experimental workflow for the this compound in vitro cell proliferation assay using WST-1 reagent.
References
- 1. Design and Discovery of Preclinical Candidate this compound as a Highly Potent and Selective GSPT1 Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 4. materialneutral.info [materialneutral.info]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Western Blot Analysis of LYG-409 Mediated GSPT1 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a crucial protein involved in the termination of protein synthesis.[1] Its role in cell cycle regulation and protein translation makes it a compelling target in oncology.[2] LYG-409 is a potent and selective oral molecular glue degrader that targets GSPT1.[3][4] This molecule functions by inducing the formation of a ternary complex between GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][5] This targeted protein degradation (TPD) offers a promising therapeutic strategy by eliminating the target protein.[6] This document provides a detailed protocol for the analysis of this compound-mediated GSPT1 degradation using Western blotting.
Mechanism of Action: this compound-Induced GSPT1 Degradation
This compound acts as a molecular glue, bringing together the GSPT1 protein and the CRBN E3 ubiquitin ligase.[1][5] This proximity facilitates the transfer of ubiquitin molecules to GSPT1, marking it for degradation by the proteasome.[2] The depletion of GSPT1 disrupts translation termination, leading to cellular stress and ultimately inhibiting cancer cell proliferation.[7][8]
Caption: Mechanism of this compound induced GSPT1 degradation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and suggested starting concentrations for Western blot analysis.
Table 1: this compound In Vitro Activity
| Cell Line | IC50 (nM) | DC50 (nM) |
| KG-1 | 9.50 ± 0.71 | 7.87 |
| MV4-11 | 8 | 16 |
| Molm-13 | - | 90 |
Data sourced from multiple studies.[3][9][10] IC50 represents the concentration for 50% inhibition of cell viability, while DC50 is the concentration for 50% degradation of the target protein.
Table 2: Recommended Reagent Concentrations for Western Blot
| Reagent | Suggested Concentration/Dilution |
| This compound Treatment | 0.1 nM - 10 µM |
| Protein Lysate per well | 20-30 µg |
| Primary Antibody (anti-GSPT1) | 1:1000 |
| Primary Antibody (loading control) | Varies by antibody |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:5000 |
Experimental Protocol: Western Blot for GSPT1 Degradation
This protocol outlines the steps to assess the degradation of GSPT1 in cancer cell lines following treatment with this compound.
Caption: Western Blot experimental workflow.
Cell Culture and Treatment
-
Cell Seeding: Seed appropriate cancer cell lines (e.g., MV4-11 for AML) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.[11] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[11] From this stock, prepare serial dilutions in the cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).[1] Incubate for different time points (e.g., 4, 8, 24 hours) to assess the degradation kinetics.[1]
Cell Lysis
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[1]
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[1][11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6][12]
-
Transfer the supernatant containing the protein extract to a new tube.[6]
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[6][11]
Sample Preparation
-
Normalize the protein concentration of all samples with RIPA buffer.[1]
-
Add an equal volume of 2x or 4x Laemmli sample buffer to each lysate.[1][6]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]
SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[6]
-
Run the gel until adequate separation of proteins is achieved.[6]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6][13]
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GSPT1 (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.[6] Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[6]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[6]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6][13]
-
Washing: Wash the membrane again three times with TBST for 5-10 minutes each.[6]
Detection and Analysis
-
Prepare the ECL (Enhanced Chemiluminescence) substrate according to the manufacturer's instructions and incubate the membrane.[6]
-
Capture the chemiluminescent signal using a Western blot imaging system.[6]
-
Perform densitometry analysis to quantify the band intensities.[6]
-
Normalize the GSPT1 band intensity to the loading control.[6]
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control for each concentration and time point.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. Design and Discovery of Preclinical Candidate this compound as a Highly Potent and Selective GSPT1 Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]
- 11. benchchem.com [benchchem.com]
- 12. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for LYG-409 Xenograft Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical xenograft studies to evaluate the in vivo efficacy of LYG-409, a potent and selective GSPT1 molecular glue degrader. The protocols detailed below are specifically tailored for establishing subcutaneous xenograft models using the MV4-11 acute myeloid leukemia (AML) and 22Rv1 prostate cancer cell lines, in which this compound has demonstrated significant anti-tumor activity.[1][2][3]
Introduction to this compound and GSPT1 Degradation
This compound is a small molecule that functions as a molecular glue to induce the degradation of the G1 to S phase transition 1 (GSPT1) protein.[1][2] GSPT1 is a key factor in the termination of protein synthesis.[4] By hijacking the cell's ubiquitin-proteasome system, this compound marks GSPT1 for destruction, leading to impaired translation termination. This disruption of protein synthesis activates the integrated stress response pathway, ultimately resulting in TP53-independent cell death in cancer cells.[5][6] This mechanism of action makes this compound a promising therapeutic agent for cancers that are highly dependent on protein synthesis.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the reported in vivo anti-tumor efficacy of this compound in subcutaneous xenograft models.
Table 1: Anti-Tumor Efficacy of this compound in MV4-11 AML Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 30 | Not Specified | 94.34% | [1][2] |
Table 2: Anti-Tumor Efficacy of this compound in 22Rv1 Prostate Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 60 | Not Specified | 104.49% | [1][2] |
Mandatory Visualizations
Signaling Pathway of GSPT1 Degradation by this compound
Caption: Mechanism of this compound-induced GSPT1 degradation and apoptosis.
Experimental Workflow for this compound Xenograft Study
Caption: Workflow for an in vivo this compound xenograft efficacy study.
Experimental Protocols
Protocol 1: Establishment of Subcutaneous MV4-11 Xenograft Model
1. Cell Culture and Preparation:
-
Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10⁷ cells per 100 µL.[7] Keep the cell suspension on ice.
2. Animal Handling and Tumor Implantation:
-
Use female immunodeficient mice (e.g., NOD/SCID or SCID), 6-8 weeks old.
-
Anesthetize the mouse using a suitable method (e.g., isoflurane (B1672236) inhalation).
-
Inject 100 µL of the cell suspension (1 x 10⁷ cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[7]
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.[7]
Protocol 2: Establishment of Subcutaneous 22Rv1 Xenograft Model
1. Cell Culture and Preparation:
-
Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile, serum-free medium or PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 3-5 x 10⁶ cells per 100 µL.[8][9] Keep the cell suspension on ice.
2. Animal Handling and Tumor Implantation:
-
Use male immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old.[8][9]
-
Anesthetize the mouse as previously described.
-
Inject 100 µL of the cell suspension (3-5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[8][9]
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth and calculate tumor volume as described for the MV4-11 model.
-
When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.[9]
Protocol 3: this compound Formulation and Administration
1. Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a working solution, add the DMSO stock solution to a vehicle consisting of PEG300, Tween-80, and saline.[3] For example, to prepare a 1 mL working solution, add 100 µL of the 50 mg/mL DMSO stock to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix, followed by the addition of 450 µL of saline.[3]
-
The vehicle for the control group should consist of the same DMSO, PEG300, Tween-80, and saline mixture without this compound.
2. Drug Administration:
-
Administer this compound orally (p.o.) to the treatment groups at the desired doses (e.g., 30 mg/kg for MV4-11 model, 60 mg/kg for 22Rv1 model).
-
Administer the vehicle to the control group.
-
The dosing schedule should be maintained consistently throughout the study (e.g., once daily).
Protocol 4: Efficacy Evaluation and Endpoint Analysis
1. Monitoring:
-
Measure tumor volumes and body weights of all mice 2-3 times per week.[7]
-
Monitor the general health and behavior of the animals daily.
2. Study Endpoints:
-
The study can be terminated after a predetermined period (e.g., 21-28 days) or when tumors in the control group reach a specified maximum volume (e.g., 2000 mm³).[7]
-
At the study endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
3. Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the anti-tumor effects.
-
Optional: Conduct pharmacodynamic analysis on tumor tissues to confirm GSPT1 degradation via methods such as Western blotting.
References
- 1. Design and Discovery of Preclinical Candidate this compound as a Highly Potent and Selective GSPT1 Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for LYG-409 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYG-409 is a potent, selective, and orally bioavailable GSPT1 molecular glue degrader.[1] As a derivative of 2H-chromene, this compound facilitates the degradation of the G1 to S phase transition 1 (GSPT1) protein, a key regulator of translation termination and cell cycle progression.[1][2][3] By inducing the proximity of GSPT1 to the E3 ubiquitin ligase Cereblon (CRBN), this compound triggers the ubiquitination and subsequent proteasomal degradation of GSPT1.[4][5] This targeted protein degradation leads to impaired translation termination, activation of the integrated stress response (ISR) pathway, and ultimately, p53-independent apoptosis in cancer cells.[4][6][7] These characteristics make this compound a promising therapeutic candidate for various cancers, including acute myeloid leukemia (AML) and prostate cancer.[1][8]
This document provides detailed protocols and application notes for the use of this compound in a cell culture setting to assist researchers in exploring its therapeutic potential.
Mechanism of Action: GSPT1 Degradation
This compound acts as a molecular glue, forming a ternary complex between GSPT1 and the substrate receptor Cereblon (CRBN) of the CRL4^CRBN^ E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The depletion of GSPT1 disrupts its essential functions, including its role in the eRF1/eRF3 translation termination complex and cell cycle regulation from G1 to S phase.[2][3] The cellular consequences of GSPT1 degradation include the activation of the Integrated Stress Response (ISR), characterized by the phosphorylation of eIF2α and increased expression of ATF4, ultimately leading to apoptosis.[6][7]
References
- 1. Design and Discovery of Preclinical Candidate this compound as a Highly Potent and Selective GSPT1 Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent and Selective GSPT1 Molecular Glue Degrader for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
LYG-409 Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
LYG-409 is a potent and selective molecular glue degrader that targets the G1 to S phase transition 1 (GSPT1) protein for proteasomal degradation. By inducing the degradation of GSPT1, this compound disrupts protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for in vivo studies using this compound, including recommended dosages, formulation, and experimental workflows for xenograft models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.
Introduction
This compound is an orally bioavailable small molecule that functions as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neo-substrate GSPT1. This proximity induces the ubiquitination and subsequent degradation of GSPT1 by the proteasome. The depletion of GSPT1 triggers a cascade of cellular events, including the integrated stress response and ultimately, TP53-independent apoptosis, making it a promising therapeutic strategy for various cancers.[1] Preclinical studies have demonstrated significant anti-tumor activity of this compound in various cancer models.[2][3]
Data Presentation
In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Cell Line | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Acute Myeloid Leukemia | MV4-11 | 30 mg/kg | 94.34% | [2][3] |
| Prostate Cancer | 22Rv1 | 60 mg/kg | 104.49% | [2][3] |
Pharmacokinetic Profile of a Representative GSPT1 Degrader
Note: Specific pharmacokinetic data for this compound is not publicly available. The following data is for a representative orally active GSPT1 molecular glue degrader and is provided for illustrative purposes.
| Parameter | Value | Unit |
| Dosing Route | Oral (PO) | - |
| Dose | 3 | mg/kg |
| Cmax | 0.78 | µM |
| Tmax | Not Reported | - |
| AUC | Not Reported | - |
| Half-life (t1/2) | 2.3 | hours |
| Volume of Distribution (Vdss) | 1.82 | L/kg |
| Oral Bioavailability | 55 | % |
Experimental Protocols
Formulation of this compound for Oral Administration
A recommended vehicle for the oral administration of this compound in in vivo studies is a solution composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Dissolve the required amount of this compound powder in DMSO.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add the saline to reach the final desired concentration and volume.
-
The resulting solution should be clear and suitable for oral gavage.
Xenograft Tumor Model Protocol
This protocol provides a general framework for establishing and evaluating the efficacy of this compound in a subcutaneous xenograft model. Specific details may need to be optimized for different cell lines and animal models.
Materials:
-
Cancer cell line (e.g., MV4-11 or 22Rv1)
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)
-
Matrigel (optional)
-
This compound formulation
-
Vehicle control (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Implantation:
-
Harvest the cells and resuspend them in sterile PBS or culture medium.
-
For subcutaneous injection, mix the cell suspension with an equal volume of Matrigel (optional, can improve tumor take rate).
-
Inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize the animals into treatment and control groups.
-
Administer this compound formulation or vehicle control orally (e.g., daily) at the desired dosage (e.g., 30 mg/kg or 60 mg/kg).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft study.
References
LYG-409 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
LYG-409 is a potent and selective, orally active molecular glue degrader of the G1 to S phase transition 1 (GSPT1) protein.[1][2] It demonstrates significant anti-tumor activity in preclinical models of acute myeloid leukemia and prostate cancer by inducing the degradation of GSPT1.[1][2][3] These application notes provide detailed protocols for the solubilization, storage, and experimental use of this compound for both in vitro and in vivo studies, facilitating its application in research and drug development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₀F₃N₃O₆ | [1] |
| Molecular Weight | 515.44 g/mol | [1] |
| CAS Number | 3053857-55-6 | [1] |
| Target | GSPT1 Degrader (Molecular Glue) | [1][2] |
| Purity | >98% | [3] |
Solubility
This compound exhibits distinct solubility profiles in various solvents, which is critical for the preparation of stock and working solutions for different experimental settings.
In Vitro Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (194.01 mM) | Ultrasonic treatment is required for complete dissolution.[1] |
In Vivo Vehicle Formulations
For animal studies, this compound can be formulated in the following vehicles to achieve a clear solution.
| Vehicle Composition | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 5 mg/mL (9.70 mM) |
| 10% DMSO, 90% corn oil | ≥ 5 mg/mL (9.70 mM) |
Storage and Stability
Proper storage of this compound is essential to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Handling Recommendations:
-
Upon receipt, store the compound as a powder at -20°C.
-
For solutions, it is recommended to prepare and use them on the same day.
-
If stock solutions need to be prepared in advance, aliquot them into tightly sealed vials to avoid repeated freeze-thaw cycles and store at -80°C.
-
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3]
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic water bath
Procedure:
-
Equilibrate the this compound vial to room temperature.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 0.515 mg of this compound (Molecular Weight: 515.44).
-
Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock, this would be 0.1940 mL for 1 mg of compound.[1]
-
Vortex the solution briefly.
-
Place the vial in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.[1]
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.
Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions and does not exceed a level that is toxic to the cells (typically <0.5%).
Preparation of Dosing Solutions for In Vivo Experiments
This protocol describes the preparation of a 5 mg/mL dosing solution of this compound for oral administration in animal models.
Vehicle Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.
Procedure:
-
Prepare the required volume of the vehicle by sequentially adding and mixing the components: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Weigh the appropriate amount of this compound powder.
-
Add the this compound powder to the prepared vehicle.
-
Vortex and sonicate the mixture until a clear solution is obtained. The solubility is at least 5 mg/mL.[1]
-
Administer the freshly prepared solution to the animals.
Mechanism of Action and Signaling Pathway
This compound acts as a molecular glue, inducing the proximity between the E3 ubiquitin ligase complex and the target protein GSPT1. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1, resulting in the inhibition of tumor cell proliferation.
Caption: Mechanism of action of this compound as a GSPT1 molecular glue degrader.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the efficacy of this compound.
Caption: General experimental workflow for this compound evaluation.
References
Application Notes and Protocols for LYG-409 in Protein Translation Termination Studies
Introduction
LYG-409 is a potent, selective, and orally bioavailable molecular glue degrader that targets the eukaryotic peptide chain release factor GTP-binding subunit GSPT1 (also known as eRF3a).[1] GSPT1 is a crucial component of the translation termination machinery in eukaryotes. It forms a complex with eRF1 to mediate the termination of protein synthesis at stop codons.[2][3] this compound induces the ubiquitination and subsequent proteasomal degradation of GSPT1, leading to its depletion in cells.[1][][5] This targeted degradation of GSPT1 provides a powerful tool for researchers to investigate the intricacies of protein translation termination and its role in cellular homeostasis and disease. These application notes provide detailed protocols for utilizing this compound to study the consequences of GSPT1 degradation on translation termination.
Mechanism of Action
This compound functions as a molecular glue, a type of small molecule that induces or stabilizes the interaction between an E3 ubiquitin ligase and a target protein.[][6] In the case of this compound, it facilitates the interaction between an E3 ligase (such as Cereblon) and GSPT1. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[7] The depletion of GSPT1 disrupts the formation of the eRF1/eRF3 termination complex, thereby impairing the fidelity and efficiency of translation termination.
Caption: Mechanism of this compound as a GSPT1 molecular glue degrader.
The Role of GSPT1/eRF3a in Translation Termination
In eukaryotes, the termination of protein synthesis is a multi-step process initiated when a stop codon (UAA, UAG, or UGA) enters the A-site of the ribosome.[8] This event is recognized by the eukaryotic release factor 1 (eRF1).[2] GSPT1/eRF3a, a GTPase, forms a complex with eRF1 and GTP, and this ternary complex binds to the ribosome at the stop codon.[9] GTP hydrolysis by GSPT1/eRF3a is thought to induce a conformational change in eRF1, which in turn promotes the hydrolysis of the peptidyl-tRNA bond, releasing the newly synthesized polypeptide chain.[3] Depletion of GSPT1 can therefore lead to inefficient termination, resulting in stop codon readthrough and the production of C-terminally extended proteins.
Caption: Overview of the canonical protein translation termination pathway.
Quantitative Data for this compound
The following tables summarize the reported in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | IC50 (nM) | DC50 (nM) | Cell Type | Reference |
|---|---|---|---|---|
| KG-1 | 9.50 ± 0.71 | 7.87 | Acute Myeloid Leukemia | [1] |
| MV4-11 | 8 | 16 | Acute Myeloid Leukemia | [10] |
| Molm-13 | - | 90 | Acute Myeloid Leukemia |[10] |
Table 2: In Vivo Anti-Tumor Activity of this compound
| Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Cancer Type | Reference |
|---|---|---|---|---|
| MV4-11 | 30 | 94.34% | Acute Myeloid Leukemia | [1] |
| 22Rv1 | 60 | 104.49% | Prostate Cancer |[1] |
Experimental Protocols
The following protocols are designed to investigate the effects of this compound on GSPT1 levels and translation termination.
Protocol 1: Western Blot Analysis of GSPT1 Degradation
This protocol is to confirm the degradation of GSPT1 in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., KG-1, MV4-11)
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Primary antibody against GSPT1/eRF3a (e.g., Proteintech 10763-1-AP, Abcam ab303524)[11]
-
Primary antibody for loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere (for adherent cells) or stabilize in suspension. Treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 12, 24 hours).[12]
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody (e.g., at a 1:2000-1:12000 dilution) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control.
-
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize GSPT1 levels to the loading control and express them as a percentage of the vehicle-treated control.
Protocol 2: Dual-Luciferase Reporter Assay for Stop Codon Readthrough
This assay measures the efficiency of translation termination by quantifying the readthrough of a stop codon placed between two reporter genes. Degradation of GSPT1 is expected to increase readthrough.
Caption: Experimental workflow for a fluorescent reporter-based readthrough assay.
Materials:
-
Dual-reporter vector (e.g., a construct with Renilla luciferase, a stop codon (UAG, UGA, or UAA), and Firefly luciferase in the same reading frame). A control vector with a sense codon instead of a stop codon should also be used. A BFP-stop-GFP construct can also be used.[13]
-
Cell line of interest
-
Transfection reagent
-
This compound
-
Dual-luciferase assay system
-
Luminometer or plate reader capable of measuring fluorescence
Procedure:
-
Transfection: Seed cells in a multi-well plate. Transfect the cells with the stop-codon-containing reporter plasmid or the control plasmid.
-
Treatment: After 12-24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours to allow for GSPT1 degradation and reporter expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the activities of both luciferases (or fluorescence of both fluorescent proteins) according to the manufacturer's protocol.[14][15]
-
Data Analysis:
-
For each well, calculate the ratio of the downstream reporter (Firefly luciferase or GFP) to the upstream reporter (Renilla luciferase or BFP).
-
Normalize the readthrough ratio of the stop-codon construct to the ratio obtained from the control (sense codon) construct.
-
Compare the normalized readthrough levels in this compound-treated cells to the vehicle-treated cells. An increase in this ratio indicates enhanced stop codon readthrough.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) of eRF1 and GSPT1
This protocol determines if the degradation of GSPT1 by this compound affects its interaction with eRF1.
Materials:
-
This compound treated and untreated cell lysates (prepared as in Protocol 1, but with a non-denaturing lysis buffer like Triton X-100 based buffers)
-
Primary antibody against eRF1
-
Control IgG antibody (from the same species as the eRF1 antibody)
-
Protein A/G magnetic or agarose (B213101) beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or Laemmli buffer)
-
Primary antibody against GSPT1/eRF3a
Procedure:
-
Lysate Preparation: Prepare cell lysates from this compound-treated and vehicle-treated cells using a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with Protein A/G beads for 30-60 minutes at 4°C.[16]
-
Incubate the pre-cleared lysates with an anti-eRF1 antibody or control IgG overnight at 4°C with gentle rotation.[17]
-
Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting (as in Protocol 1) using an anti-GSPT1 antibody to detect co-precipitated GSPT1. The input lysates should also be run as a control. A reduced amount of co-precipitated GSPT1 in this compound-treated samples would indicate that the eRF1-GSPT1 interaction is diminished due to GSPT1 degradation.
Protocol 4: Ribosome Profiling (Ribo-Seq)
Ribosome profiling provides a genome-wide snapshot of translation. By comparing ribosome footprints in this compound-treated versus untreated cells, one can identify changes in ribosome occupancy, particularly an accumulation of ribosomes at or near stop codons, indicative of impaired termination.
Materials:
-
This compound treated and untreated cells
-
Lysis buffer with cycloheximide
-
RNase I
-
Sucrose (B13894) density gradient ultracentrifugation equipment
-
RNA purification kits
-
Reagents for library preparation (e.g., 5' and 3' adapters, reverse transcriptase, PCR primers)
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle. Arrest translation by adding cycloheximide (100 µg/mL) for 10 minutes before harvesting.[18] Lyse the cells in a buffer containing cycloheximide.
-
Ribosome Footprinting: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. This will generate ribosome-protected fragments (RPFs) of ~30 nucleotides.[18]
-
Monosome Isolation: Isolate the monosome fraction by sucrose density gradient ultracentrifugation.
-
RPF Extraction: Extract the RPFs from the isolated monosomes.
-
Library Preparation:
-
Purify the RPFs by size selection on a denaturing polyacrylamide gel.
-
Ligate 3' and 5' adapters to the RPFs.
-
Perform reverse transcription and PCR amplification to generate a cDNA library.
-
-
Sequencing and Data Analysis:
-
Sequence the library using a next-generation sequencing platform.
-
Align the reads to the reference transcriptome.
-
Analyze the data to determine ribosome occupancy at the codon level. Look for increased ribosome density at and downstream of stop codons in this compound-treated samples compared to controls, which would indicate a translation termination defect.
-
Protocol 5: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells (e.g., MV4-11)[1]
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.[19][20] Co-injection with Matrigel can improve tumor formation.[21]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[19]
-
Drug Administration: Administer this compound (e.g., 30 mg/kg) and vehicle control to the respective groups according to the desired schedule (e.g., daily oral gavage).[1]
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a set duration.
-
Calculate the Tumor Growth Inhibition (TGI) for the treated group compared to the control group.
-
Excise tumors at the end of the study for pharmacodynamic analysis (e.g., Western blot for GSPT1 degradation).
-
This compound is a valuable chemical probe for studying the role of GSPT1/eRF3a in protein translation termination. The protocols outlined above provide a framework for researchers to confirm the degradation of GSPT1 by this compound and to investigate the functional consequences of this degradation on the fidelity of translation termination, both in vitro and in vivo. These studies will contribute to a deeper understanding of this fundamental biological process and its implications in diseases such as cancer.
References
- 1. Design and Discovery of Preclinical Candidate this compound as a Highly Potent and Selective GSPT1 Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of Human Release Factors eRF3a and eRF3b in Translation Termination and Regulation of the Termination Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eRF3 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 8. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-eRF3/GSPT1 antibody [EPR22908-103] (ab234433) | Abcam [abcam.com]
- 10. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]
- 11. eRF3a/GSPT1 antibody (10763-1-AP) | Proteintech [ptglab.com]
- 12. benchchem.com [benchchem.com]
- 13. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. assaygenie.com [assaygenie.com]
- 18. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 19. benchchem.com [benchchem.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Application Notes and Protocols for LYG-409 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the activity of GSPT1 (G1 to S phase transition 1) molecular glue degraders, with a focus on LYG-409 and its analogue MRT-2359, in prostate cancer cell lines. The provided protocols offer detailed methodologies for key experiments to assess the efficacy and mechanism of action of these compounds.
Introduction to this compound and GSPT1 Degradation
This compound is a potent and selective GSPT1 molecular glue degrader.[1] GSPT1 is a key protein involved in the termination of protein translation. Its degradation by molecular glues like this compound represents a promising therapeutic strategy for cancers that are dependent on high levels of protein synthesis, including certain types of prostate cancer. The degradation of GSPT1 leads to the downregulation of key oncogenic proteins such as c-MYC and the Androgen Receptor (AR), ultimately resulting in anti-tumor activity.[2][3]
Data Presentation: In Vitro Efficacy of GSPT1 Degraders
While specific in vitro data for this compound across a broad panel of prostate cancer cell lines is not extensively available in public literature, data from a closely related GSPT1 degrader, MRT-2359, provides valuable insights into the expected activity. The sensitivity to GSPT1 degradation is notably correlated with high expression of c-MYC and AR.[2]
Table 1: In Vitro Proliferative IC50 Values for the GSPT1 Degrader MRT-2359 in Prostate Cancer Cell Lines
| Cell Line | Type | AR Status | c-MYC Status | MRT-2359 IC50 (nM) |
| 22Rv1 | Castration-Resistant | Positive (including AR-V7) | High | ~50-150 |
| LNCaP | Androgen-Sensitive | Positive | High | ~50-150 |
| VCaP | Castration-Resistant | Positive | High | ~50-150 |
| PC-3 | Androgen-Independent | Negative | Low | >10,000 |
| DU-145 | Androgen-Independent | Negative | Low | >10,000 |
Data is compiled from publicly available information on MRT-2359, a GSPT1 degrader with a similar mechanism of action to this compound.
Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model
| Cell Line | Model | Compound | Dose | Tumor Growth Inhibition (TGI) |
| 22Rv1 | Xenograft | This compound | 60 mg/kg | 104.49% |
Data from a study on this compound.[1]
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the induced degradation of GSPT1. This leads to a cascade of downstream effects culminating in anti-tumor activity.
References
Application Note: Unveiling Cellular Dependencies of the GSPT1 Degrader LYG-409 using CRISPR-Cas9 Screening
For Research Use Only.
Introduction
The identification of genetic vulnerabilities in cancer cells is a cornerstone of modern drug development. CRISPR-Cas9 genome-wide screening has emerged as a powerful and unbiased tool to systematically elucidate gene function and identify cellular dependencies, particularly in the context of novel therapeutic agents.[1][2] This application note provides a detailed protocol for utilizing pooled CRISPR-Cas9 knockout screens to identify genes that modulate cellular sensitivity to LYG-409, a potent and selective GSPT1 molecular glue degrader. By identifying genes whose loss confers either resistance or sensitivity to this compound, researchers can gain critical insights into its mechanism of action, potential resistance pathways, and rational combination strategies.[3][4][5]
This compound induces the degradation of GSPT1, a key factor in translation termination, and has demonstrated promising anti-tumor activity.[6] Understanding the genetic landscape that influences cellular response to GSPT1 degradation is paramount for its clinical development. This document outlines the experimental workflow, data analysis, and interpretation of a CRISPR screen designed to uncover these genetic dependencies.
Principle of the Assay
A genome-wide pooled CRISPR-Cas9 library, containing thousands of single guide RNAs (sgRNAs) targeting every gene in the human genome, is introduced into a population of cancer cells that stably express the Cas9 nuclease.[1][7][8] This creates a diverse pool of cells, each with a specific gene knocked out. The cell pool is then split and cultured in the presence or absence of this compound. Over time, cells with gene knockouts that confer a survival advantage in the presence of the drug will become enriched, while those with knockouts that increase drug sensitivity will be depleted. High-throughput sequencing of the sgRNA cassette from both treated and untreated populations allows for the identification and quantification of these changes, thereby revealing the genetic dependencies of this compound.[9][10]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human cancer cell line of interest | ATCC/ECACC | e.g., MV4-11 (AML) |
| Cas9-expressing stable cell line | Generated in-house or commercial | N/A |
| Genome-wide human sgRNA library | Addgene/Cellecta/Synthego | e.g., GeCKO v2, Brunello |
| Lentiviral packaging plasmids | Addgene | e.g., pMD2.G, psPAX2 |
| Lenti-X 293T Cells | Takara Bio | 632180 |
| Transfection Reagent | Mirus Bio | MIR 2900 |
| Polybrene | MilliporeSigma | TR-1003-G |
| Puromycin | InvivoGen | ant-pr-1 |
| This compound | Custom Synthesis | N/A |
| DMSO (Vehicle) | MilliporeSigma | D2650 |
| Genomic DNA extraction kit | QIAGEN | 69504 |
| High-fidelity DNA polymerase for NGS | NEB | M0530 |
| Illumina-compatible sequencing primers | Custom Order | N/A |
Experimental Workflow
The overall workflow for the CRISPR screen is depicted below. It involves the production of the lentiviral sgRNA library, transduction of Cas9-expressing cells, selection of transduced cells, drug treatment with this compound, and finally, genomic DNA extraction and analysis.
Detailed Protocols
Protocol 1: Lentiviral sgRNA Library Production
-
Plasmid Preparation: Amplify the pooled sgRNA library plasmid and the lentiviral packaging plasmids (e.g., pMD2.G and psPAX2). Purify high-quality, endotoxin-free plasmid DNA.
-
Cell Seeding: The day before transfection, seed Lenti-X 293T cells in 15 cm dishes at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the sgRNA library plasmid pool, pMD2.G, and psPAX2 into the 293T cells using a suitable transfection reagent.
-
Virus Collection: At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles. Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
Virus Concentration (Optional): For higher titers, concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent.
-
Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining Viral Titer
-
Cell Seeding: Seed the target Cas9-expressing cancer cells in a 24-well plate.
-
Serial Dilution: Prepare serial dilutions of the lentiviral library stock.
-
Transduction: Infect the cells with the different viral dilutions in the presence of polybrene (4-8 µg/mL).
-
Antibiotic Selection: 24-48 hours post-transduction, replace the media with fresh media containing the appropriate selection antibiotic (e.g., puromycin). Maintain a non-transduced control well to ensure the effectiveness of the selection.
-
Determine Multiplicity of Infection (MOI): After 3-5 days of selection, count the number of viable cells in each well. Calculate the viral titer and determine the volume of virus required to achieve an MOI of 0.3-0.5. This low MOI is critical to ensure that the majority of cells receive only a single sgRNA.[4]
Protocol 3: Large-Scale Screen
-
Cell Transduction: Transduce a sufficient number of Cas9-expressing cells with the sgRNA library at an MOI of 0.3-0.5 to ensure a representation of at least 300-500 cells per sgRNA in the library.[4]
-
Antibiotic Selection: Select the transduced cell population with the appropriate antibiotic until the non-transduced control cells are completely eliminated.
-
Baseline Sample: After selection, harvest a portion of the cells to serve as the baseline (T0) reference sample. A minimum of 300-500 cells per sgRNA should be collected.
-
Drug Treatment: Split the remaining cells into two arms:
-
Control Arm: Culture in standard medium containing vehicle (DMSO).
-
Treatment Arm: Culture in medium containing this compound at a pre-determined concentration (e.g., IC50).
-
-
Cell Culture Maintenance: Passage the cells as needed for the duration of the screen (typically 14-21 days), maintaining a cell count that preserves the library representation (at least 300-500 cells per sgRNA).
-
Sample Collection: At the end of the screen, harvest the cells from both the control and treatment arms.
Protocol 4: Sample Processing and Data Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0, control, and this compound-treated cell pellets.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.
-
Data Analysis: Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data. This will involve:
-
De-multiplexing the reads based on barcodes.
-
Aligning reads to the sgRNA library reference.
-
Counting the abundance of each sgRNA in each sample.
-
Calculating the log-fold change (LFC) of sgRNA abundance in the this compound-treated samples relative to the control samples.
-
Performing statistical analysis to identify significantly enriched (resistance hits) or depleted (sensitizer hits) genes.
-
Data Presentation and Interpretation
The primary output of the CRISPR screen is a list of genes whose knockout is associated with a significant change in sensitivity to this compound. This data can be visualized in a volcano plot, where the x-axis represents the log-fold change and the y-axis represents the statistical significance.
Exemplary Quantitative Data
The following tables represent hypothetical data from a CRISPR screen with this compound in the MV4-11 AML cell line.
Table 1: Top 5 Gene Knockouts Conferring Resistance to this compound
| Gene Symbol | Average Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| CRBN | 5.8 | 1.2e-8 | 3.5e-7 |
| DDB1 | 4.9 | 3.5e-7 | 5.1e-6 |
| CUL4A | 4.5 | 8.1e-7 | 9.2e-6 |
| RBX1 | 4.2 | 1.5e-6 | 1.2e-5 |
| ABCB1 | 3.9 | 5.6e-6 | 3.8e-5 |
Table 2: Top 5 Gene Knockouts Conferring Sensitivity to this compound
| Gene Symbol | Average Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| MCL1 | -4.2 | 2.1e-7 | 4.8e-6 |
| BCL2L1 | -3.8 | 6.8e-7 | 8.5e-6 |
| PIK3CA | -3.5 | 9.2e-6 | 7.1e-5 |
| AKT1 | -3.3 | 1.8e-5 | 9.9e-5 |
| MTOR | -3.1 | 4.5e-5 | 1.5e-4 |
Interpretation of Exemplary Data:
-
Resistance Hits: The enrichment of sgRNAs targeting components of the CRL4-CRBN E3 ubiquitin ligase complex (CRBN, DDB1, CUL4A, RBX1) is a strong validation of the screen's ability to identify on-target resistance mechanisms. Loss of these components would prevent this compound from inducing the degradation of its target, GSPT1. The enrichment of the drug efflux pump ABCB1 suggests a potential off-target resistance mechanism.
-
Sensitivity Hits: The depletion of sgRNAs targeting key anti-apoptotic genes (MCL1, BCL2L1) and central nodes of the PI3K/AKT/mTOR survival pathway suggests that these pathways are critical for cell survival when GSPT1 function is compromised. This opens up rational avenues for combination therapies, where co-targeting these pathways with this compound could lead to synergistic anti-tumor effects.
Conclusion
CRISPR-Cas9 screening is an invaluable tool for elucidating the genetic context that governs cellular responses to novel therapeutics like this compound.[11][12] The protocols and guidelines presented here provide a framework for researchers to systematically identify genes and pathways that mediate sensitivity and resistance to this GSPT1 degrader. The resulting data can accelerate the preclinical development of this compound by informing patient selection strategies, predicting resistance mechanisms, and identifying effective combination therapies.[5][13]
References
- 1. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 2. Target Discovery in Head-and-Neck Squamous Cell Carcinoma: Genome-Wide CRISPR Screens Illuminate Therapeutic Resistance and Actionable Dependencies [mdpi.com]
- 3. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Discovery of Preclinical Candidate this compound as a Highly Potent and Selective GSPT1 Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR Screening and Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 8. synthego.com [synthego.com]
- 9. Everything you need to know about CRISPR library screening [takarabio.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. communities.springernature.com [communities.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LYG-409 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the experimental concentration of LYG-409 in various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally bioavailable GSPT1 molecular glue degrader.[1][2] It functions by inducing the degradation of the GSPT1 protein, which has shown excellent anti-tumor activity in both in vitro and in vivo models.[1][2] Molecular glue degraders work by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Q2: What is a good starting concentration range for this compound in a new in vitro experiment?
A2: For a novel compound like this compound, it is recommended to start with a broad concentration range to establish a dose-response curve. A logarithmic or half-log dilution series, for instance from 1 nM to 100 µM, is a common starting point.[3][4] This wide range will help identify the effective concentration window for your specific cell line and assay. Given that the known IC50 in KG-1 cells is approximately 9.50 nM, your concentration range should adequately cover concentrations below and above this value.[1][2]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO.[5] For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or higher, as it is soluble in DMSO at 100 mg/mL, which is approximately 194 mM).[5] This stock solution should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[3] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]
Q4: How long should I expose cells to this compound in my assay?
A4: The optimal incubation time depends on the specific assay and the biological question being addressed. For cytotoxicity or cell proliferation assays, a time-course experiment is recommended (e.g., 24, 48, and 72 hours).[3][6] For target degradation studies (i.e., measuring GSPT1 levels), shorter time points may be more appropriate to capture the kinetics of protein degradation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations. | 1. Concentration is too low. 2. Compound instability. 3. Insensitive cell line or assay. | 1. Test a higher concentration range. 2. Prepare fresh dilutions for each experiment and ensure proper storage of the stock solution.[3] 3. Verify that your cell line expresses GSPT1. Use a positive control to confirm assay performance. |
| High level of cell death across all concentrations, including very low ones. | 1. Compound-induced cytotoxicity. 2. Solvent (DMSO) toxicity. | 1. Use a lower concentration range. 2. Ensure the final DMSO concentration is ≤ 0.1%.[3] Run a vehicle control with the same DMSO concentration to assess solvent effects. |
| High variability between replicate wells. | 1. Inconsistent cell seeding. 2. Uneven compound distribution. 3. Edge effects in the plate. | 1. Ensure the cell suspension is thoroughly mixed before and during seeding. 2. Mix the compound dilutions thoroughly before adding them to the wells. 3. Avoid using the outer wells of the plate if edge effects are suspected. |
| Precipitation of this compound in the culture medium. | 1. Poor solubility at the tested concentration. 2. Interaction with media components. | 1. Visually inspect the medium for any precipitation after adding this compound. If observed, use a lower concentration. 2. Consider using a different formulation or a lower serum concentration if protein binding is suspected to affect solubility. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in KG-1 Cells
| Parameter | Value | Cell Line | Reference |
| IC50 | 9.50 ± 0.71 nM | KG-1 (Acute Myeloid Leukemia) | [1][2] |
| DC50 | 7.87 nM | KG-1 (Acute Myeloid Leukemia) | [1][2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 100 mg/mL (194.01 mM) | [5] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for GSPT1 Degradation
This protocol is used to measure the degradation of the target protein GSPT1.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specific time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the GSPT1 band intensity to a loading control (e.g., GAPDH or β-actin). The DC50 value, the concentration at which 50% of the protein is degraded, can be determined by plotting the normalized GSPT1 levels against the log of the this compound concentration.
Visualizations
Caption: Mechanism of this compound induced GSPT1 degradation.
Caption: Workflow for determining the dose-response of this compound.
Caption: A logical approach to troubleshooting common issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Discovery of Preclinical Candidate this compound as a Highly Potent and Selective GSPT1 Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting LYG-409 Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues encountered during Western blot experiments using LYG-409.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected band size?
This compound is a rabbit polyclonal antibody designed to detect protein XYZ. The expected molecular weight of protein XYZ is approximately 55 kDa. However, post-translational modifications such as glycosylation may cause the protein to appear at a slightly higher molecular weight.[1][2][3]
Q2: I am not getting any signal in my Western blot. What are the possible causes?
Several factors can lead to a weak or complete loss of signal.[1][4] Common causes include issues with the primary or secondary antibody, problems with protein transfer, insufficient protein loading, or the blocking step masking the antigen.[5][6] It is also possible that the target protein has a low abundance in the sample.[4]
Q3: My Western blot has high background. How can I reduce it?
High background can obscure the detection of your target protein. This is often caused by insufficient blocking, an overly high concentration of the primary or secondary antibody, or inadequate washing.[7][8] The type of membrane and blocking buffer used can also contribute to high background.[9][10]
Q4: I am observing multiple non-specific bands. What should I do?
The presence of non-specific bands can be due to several factors, including the primary antibody concentration being too high, leading to off-target binding.[11][12] Other causes can be incomplete blocking, issues with sample purity, or protein degradation.[11][12]
Q5: The band I am detecting is not at the expected molecular weight. Why is this happening?
Deviations from the expected band size can occur for several reasons. A higher molecular weight band may indicate post-translational modifications like glycosylation or protein-protein interactions.[1][2][3] A lower molecular weight band could be a result of protein degradation or cleavage.[3][12]
Troubleshooting Guides
Issue 1: No Signal or Weak Signal
If you are experiencing a lack of signal with this compound, consider the following troubleshooting steps.
Experimental Protocol: Dot Blot for Antibody Activity
A dot blot can be performed to confirm the activity of the this compound antibody.[4]
-
Spot serial dilutions of your positive control lysate directly onto a nitrocellulose or PVDF membrane.
-
Allow the spots to dry completely.
-
Proceed with the blocking and antibody incubation steps as you would for a standard Western blot.
-
Develop the blot to visualize the spots. A positive signal confirms the antibody is active.
| Possible Cause | Recommended Solution |
| Inactive primary/secondary antibody | Perform a dot blot to check antibody activity.[4] Use a fresh aliquot of the antibody. |
| Insufficient antibody concentration | Increase the concentration of the this compound primary antibody.[5] |
| Inefficient protein transfer | Stain the membrane with Ponceau S after transfer to visualize protein bands.[13] |
| Low target protein abundance | Increase the amount of protein loaded onto the gel.[4] Consider enriching the target protein via immunoprecipitation.[6] |
| Blocking buffer masking the epitope | Try a different blocking buffer, such as 5% BSA instead of non-fat milk.[1][6] |
| Incorrect secondary antibody | Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-rabbit for this compound).[13] |
Issue 2: High Background
To address high background issues, refer to the following suggestions.
| Possible Cause | Recommended Solution |
| Insufficient blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[5] Consider increasing the concentration of the blocking agent.[14] |
| Antibody concentration too high | Reduce the concentration of the this compound primary antibody and/or the secondary antibody.[5][9] |
| Inadequate washing | Increase the number and duration of wash steps.[12] Add a detergent like Tween 20 to the wash buffer.[5][12] |
| Membrane dried out | Ensure the membrane remains hydrated throughout the entire process.[8][15] |
| Contaminated buffers | Prepare fresh buffers and filter them to remove any precipitates.[5] |
Issue 3: Non-Specific Bands
For troubleshooting the appearance of non-specific bands, consider these solutions.
| Possible Cause | Recommended Solution |
| Primary antibody concentration too high | Decrease the concentration of the this compound antibody.[12] |
| Incomplete blocking | Optimize the blocking step by increasing the duration or changing the blocking agent.[11] |
| Sample degradation | Prepare fresh samples and add protease inhibitors to the lysis buffer.[3][12] |
| Non-specific binding of secondary antibody | Run a control lane with only the secondary antibody to check for non-specific binding.[14] |
Issue 4: Incorrect Band Size
If the detected band is not at the expected molecular weight, the following table provides potential explanations and solutions.
| Possible Cause | Recommended Solution |
| Post-translational modifications | Treat the sample with enzymes to remove modifications (e.g., glycosidases) and observe any shift in molecular weight.[2] |
| Protein degradation | Prepare fresh samples with protease inhibitors.[3][12] |
| Protein dimerization or multimerization | Ensure complete denaturation of the sample by adding fresh reducing agents (e.g., DTT, β-mercaptoethanol) and heating.[2][3] |
| Splice variants | Consult literature to see if splice variants of your target protein exist.[3] |
Visual Troubleshooting Workflows
Caption: A flowchart for troubleshooting common Western blot issues.
Caption: A hypothetical signaling pathway involving Protein XYZ.
References
- 1. bosterbio.com [bosterbio.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 8. clyte.tech [clyte.tech]
- 9. sinobiological.com [sinobiological.com]
- 10. biossusa.com [biossusa.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. arp1.com [arp1.com]
- 13. arp1.com [arp1.com]
- 14. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 15. bio-rad.com [bio-rad.com]
Avoiding off-target effects with LYG-409
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with LYG-409, a potent and selective GSPT1 molecular glue degrader. Our goal is to help you design robust experiments and avoid potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a molecular glue degrader that selectively targets the G1 to S phase transition 1 (GSPT1) protein.[1][2][3] It functions by inducing proximity between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1] The depletion of GSPT1, a key factor in translation termination, results in the inhibition of protein synthesis and demonstrates potent anti-tumor activity in preclinical models of acute myeloid leukemia and prostate cancer.[1][2][3]
Q2: Is this compound selective for GSPT1? What are the known off-targets?
This compound is reported to be a highly selective degrader of GSPT1.[1][2] Studies have shown that it has minimal effect on other known neosubstrates of similar molecular glues, such as IKZF1, IKZF2, SALL4, and CK1α. However, a comprehensive screening against a broad panel of kinases or a full proteome analysis has not been publicly detailed. Therefore, it is crucial for researchers to perform their own selectivity assessments in their specific experimental systems.
Q3: Can the on-target degradation of GSPT1 lead to misleading experimental results?
Yes, this is a critical point to consider. The intended degradation of GSPT1 by this compound leads to an inhibition of global protein synthesis.[1] This can cause a reduction in the levels of short-lived proteins, which may be misinterpreted as direct off-target degradation by this compound. It is essential to include appropriate controls to distinguish between direct degradation of an off-target protein and the indirect effects of GSPT1-mediated protein synthesis inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced levels of a protein of interest (not GSPT1) after this compound treatment. | 1. Indirect effect of GSPT1 degradation: The protein of interest may be short-lived, and its reduction is due to the inhibition of global protein synthesis. 2. Direct off-target degradation: this compound may be directly inducing the degradation of this protein. | 1. Perform a protein synthesis assay (e.g., SUnSET or OP-Puro) to confirm that this compound is inhibiting protein synthesis in your model system. 2. Use a rescue experiment with a degradation-resistant GSPT1 mutant. If the reduction of your protein of interest is restored in cells expressing the mutant GSPT1, the effect is likely indirect. 3. Perform a cellular thermal shift assay (CETSA) or proteomics-based approaches to assess direct binding of this compound to the potential off-target protein. |
| Inconsistent GSPT1 degradation between experiments. | 1. Cell passage number and health: Cellular responses can vary with passage number and overall health. 2. This compound concentration and incubation time: Suboptimal concentration or duration of treatment. 3. Reagent quality: Degradation of this compound stock solution. | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Perform a dose-response and time-course experiment to determine the optimal DC50 (concentration for 50% degradation) and time for maximal degradation in your specific cell line. 3. Prepare fresh dilutions of this compound for each experiment from a properly stored stock. |
| High background in Western blot for GSPT1. | 1. Antibody specificity: The primary antibody may have low specificity. 2. Blocking and washing steps: Inadequate blocking or washing can lead to high background. | 1. Validate your GSPT1 antibody using positive and negative controls (e.g., GSPT1 knockout/knockdown cells). 2. Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST) and increase the number and duration of washing steps. |
Experimental Protocols
Protocol 1: Western Blotting for GSPT1 Degradation
This protocol details the steps to assess the degradation of GSPT1 in cultured cells following treatment with this compound.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibody against GSPT1
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for the desired time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against GSPT1 and a loading control overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the extent of GSPT1 degradation.
Protocol 2: Assessing Off-Target Effects on Protein Synthesis (SUnSET Assay)
This protocol uses the SUnSET (Surface Sensing of Translation) technique to measure global protein synthesis rates.
Materials:
-
This compound
-
Cycloheximide (B1669411) (positive control for protein synthesis inhibition)
-
Anti-puromycin antibody
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired duration.
-
Puromycin Labeling: Add a low concentration of puromycin (e.g., 1-10 µg/mL) to the cell culture medium and incubate for a short period (e.g., 10-30 minutes). As a positive control, pre-treat a set of cells with cycloheximide for 30 minutes before adding puromycin.
-
Cell Lysis and Western Blotting: Lyse the cells and perform a Western blot as described in Protocol 1.
-
Detection: Use an anti-puromycin antibody to detect the incorporation of puromycin into newly synthesized proteins. A decrease in the puromycin signal in this compound-treated cells indicates inhibition of protein synthesis.
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Value | Reference |
| KG-1 | IC50 | 9.50 ± 0.71 nM | [1] |
| KG-1 | DC50 | 7.87 nM | [1] |
Table 2: In Vivo Antitumor Activity of this compound
| Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| MV4-11 (Acute Myeloid Leukemia) | 30 mg/kg | 94.34% | [1] |
| 22Rv1 (Prostate Cancer) | 60 mg/kg | 104.49% | [1] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating potential off-target effects.
References
Improving LYG-409 solubility for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the solubility of LYG-409 in cell-based assays.
Troubleshooting Guides
Issue: Precipitate Formation When Diluting this compound Stock Solution in Aqueous Media
Question: I dissolved this compound in DMSO to create a high-concentration stock solution. However, when I add this stock to my cell culture medium, a precipitate forms immediately. What is causing this and how can I resolve it?
Answer: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous environment like cell culture media.[1] The rapid solvent exchange causes the compound to exceed its solubility limit in the aqueous solution.[1] Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the cell culture medium is likely exceeding its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to first determine the maximum soluble concentration in your specific cell culture medium by performing a solubility test.[1] |
| Rapid Dilution | Directly adding a small volume of highly concentrated DMSO stock into a large volume of aqueous media can cause localized high concentrations of this compound, leading to immediate precipitation.[1] | Perform a serial dilution of the this compound DMSO stock solution. First, create an intermediate dilution in pure DMSO, and then add this to the pre-warmed (37°C) culture media.[1] It is also recommended to add the compound dropwise while gently vortexing the media.[1] |
| Low Media Temperature | The solubility of many compounds, including this compound, is temperature-dependent. Adding the compound to cold media can significantly decrease its solubility. | Always use pre-warmed (37°C) cell culture media for all dilutions and experiments.[1][2] |
| High Final DMSO Concentration | While DMSO is an excellent solvent for this compound, high concentrations in the final culture medium can be toxic to cells and may still lead to solubility issues upon further dilution.[3][4] | Aim to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally no higher than 0.1%.[3] Ensure you have a vehicle control (media with the same final DMSO concentration without this compound) in your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (B87167) (DMSO).[5][6] this compound is soluble in DMSO at a concentration of 100 mg/mL (194.01 mM), although achieving this may require sonication.[5]
Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A2: To minimize solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally at 0.1% (v/v) and not exceeding 0.5% (v/v).[3][4] Always include a vehicle control with the same final DMSO concentration in your experimental setup.[3]
Q3: My this compound precipitated in the cell culture medium over the course of a long-term experiment. What could be the cause?
A3: Delayed precipitation in a long-term experiment can be due to several factors:
-
Media Evaporation: Over time, especially in incubators with suboptimal humidity, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.[1][7] Ensure your incubator has adequate humidity and consider using sealed plates for very long experiments.[1]
-
Temperature Fluctuations: Repeatedly removing your culture plates from the 37°C incubator can cause temperature cycling, which may affect the solubility of the compound.[1][2] Minimize the time your plates are outside the incubator.
-
Interaction with Media Components: this compound may interact with components in the cell culture medium over time, such as proteins or salts, leading to the formation of insoluble complexes.[2][8]
Q4: Can I use other solvents besides DMSO to dissolve this compound?
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A5: You can perform a simple solubility test. Prepare a serial dilution of your this compound stock solution in your complete cell culture medium (pre-warmed to 37°C). Visually inspect the solutions for any signs of precipitation (e.g., cloudiness, crystals) immediately after preparation and after a relevant incubation period (e.g., 2, 6, and 24 hours) at 37°C.[1][2] The highest concentration that remains clear is your maximum working soluble concentration. For a more quantitative assessment, you can measure the absorbance of the solutions at a wavelength around 600 nm, where an increase in absorbance would indicate precipitation.[1]
Quantitative Data Summary
The following table summarizes the key solubility data for this compound.
| Parameter | Value | Solvent/Vehicle | Notes |
| Molecular Weight | 515.44 g/mol | N/A | [5] |
| In Vitro Solubility | 100 mg/mL (194.01 mM) | DMSO | Sonication may be required.[5] |
| In Vivo Solubility | ≥ 5 mg/mL (9.70 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [5] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (v/v) | Cell Culture Medium | Ideally ≤ 0.1% (v/v).[3] |
Experimental Protocol: Preparation of this compound for Cell-Based Assays
This protocol outlines the steps for preparing a stock solution of this compound and diluting it for use in a typical cell-based assay.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium (containing serum and other supplements, as required)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
-
37°C water bath or incubator
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 100 mM): a. Aseptically weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you would need 51.54 mg of this compound (Molecular Weight: 515.44 g/mol ). b. Add the this compound powder to a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO to achieve the desired concentration. d. Vortex the tube vigorously until the compound is fully dissolved. If necessary, briefly sonicate the solution to aid dissolution.[5] e. Visually inspect the solution to ensure it is clear and free of any particulate matter. f. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
Prepare Intermediate Dilutions (Serial Dilution): a. On the day of the experiment, thaw an aliquot of the high-concentration stock solution. b. Prepare a series of intermediate dilutions in 100% DMSO. For example, to get to a 1 mM intermediate stock from a 100 mM primary stock, you would perform a 1:100 dilution in DMSO.
-
Prepare Final Working Solutions in Cell Culture Medium: a. Pre-warm your complete cell culture medium to 37°C.[1][2] b. To prepare your final working concentrations, add a small volume of the appropriate intermediate DMSO stock to the pre-warmed medium. For example, to achieve a 1 µM final concentration with 0.1% DMSO from a 1 mM intermediate stock, add 1 µL of the 1 mM stock to 1 mL of medium. c. Immediately after adding the DMSO stock to the medium, gently vortex the solution.[1] d. Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's mechanism as a GSPT1 molecular glue degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. The effect of solvents on drug metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: LYG-409 Degradation Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LYG-409, a molecular glue degrader targeting GSPT1. The primary focus is on understanding and mitigating the "hook effect," a common phenomenon observed in targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective molecular glue degrader that targets the Translation Termination Factor GSPT1 (G1 to S phase transition 1).[1] It functions by inducing proximity between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase, a component of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[2][3][4] This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.[3][5]
Q2: What is the "hook effect" in the context of this compound degradation assays?
The hook effect is a phenomenon observed in dose-response experiments where the efficacy of the degrader decreases at high concentrations.[6][7][8] This results in a characteristic bell-shaped dose-response curve, where increasing concentrations of this compound initially lead to more GSPT1 degradation, but further increases beyond an optimal point lead to reduced degradation.[6][7][9]
Q3: What causes the hook effect?
The hook effect is caused by the formation of unproductive binary complexes at excessive concentrations of the degrader.[6][7] For maximal degradation, this compound must form a "ternary complex" with both GSPT1 and the CRBN E3 ligase (GSPT1-LYG-409-CRBN). At very high concentrations, this compound is more likely to form separate binary complexes: either with GSPT1 (GSPT1-LYG-409) or with CRBN (CRBN-LYG-409).[7][8] These binary complexes are unproductive and compete with the formation of the essential ternary complex, thus reducing the overall degradation efficiency.[7]
Q4: What are the consequences of the hook effect for my experiments?
The primary consequence of the hook effect is the potential for misinterpreting experimental data.[7] It can lead to an inaccurate determination of key parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level).[7][9] If the tested concentration range is too high and falls on the right side of the bell curve, a potent degrader might be incorrectly assessed as weak or inactive.[7]
Troubleshooting Guide
Problem 1: My dose-response curve for this compound is bell-shaped. Is this expected?
Likely Cause: Yes, this is a classic indicator of the hook effect.[9]
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell shape. It is recommended to test a broad range of concentrations (e.g., 1 pM to 100 µM) to identify the optimal concentration for maximum degradation.[7][9]
-
Identify Optimal Concentration: Determine the concentration that achieves the maximal degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal point.[7]
-
Enhance Cooperativity: While this compound is an existing molecule, for future degrader design, focus on linkers and binders that promote positive cooperativity. Cooperative binding stabilizes the ternary complex over the binary complexes, which can reduce the hook effect.[6][9]
Problem 2: I'm not observing any degradation of GSPT1 at my tested concentrations.
Likely Cause: There are several potential reasons for a lack of degradation.
Troubleshooting Steps:
-
Re-evaluate Concentration Range: It's possible your tested concentrations were too high and fell entirely within the hook effect region, or were simply too low to be effective. Test a much broader dose range.[7]
-
Verify E3 Ligase Expression: Confirm that your cell line endogenously expresses sufficient levels of CRBN, the E3 ligase required for this compound's activity.[7]
-
Check Cell Permeability: Although this compound is reported to be orally bioavailable, issues with cell permeability can sometimes occur with large molecules like degraders.[1][10] Consider performing cell permeability assays if degradation is consistently low.[9]
-
Optimize Incubation Time: Degradation kinetics can vary. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) at an optimal concentration to determine the ideal incubation period.[11]
-
Assess Compound Stability: Verify the stability of this compound in your specific cell culture medium over the course of the experiment.[6]
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound in a specific cell line.
| Compound | Target | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| This compound | GSPT1 | KG-1 | 7.87 | 9.50 ± 0.71 | [1] |
-
DC50: Half-maximal degradation concentration.
-
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol: Western Blot for GSPT1 Degradation
This protocol outlines the steps to quantify GSPT1 protein levels following treatment with this compound.
1. Cell Culture and Treatment: a. Seed cells (e.g., KG-1) at a consistent density and allow them to adhere or stabilize for 24 hours. b. Prepare serial dilutions of this compound in the appropriate cell culture medium. A broad concentration range (e.g., 0.1 nM to 50 µM) is recommended to identify the hook effect. Include a vehicle control (e.g., DMSO). c. Treat cells with the this compound dilutions for the predetermined optimal time (e.g., 24 hours).
2. Cell Lysis: a. After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[9] b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[9] e. Collect the supernatant containing the soluble proteins.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal protein loading in the next step.[9]
4. SDS-PAGE and Western Blotting: a. Normalize the protein amount for each sample (e.g., 20-30 µg per lane) and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9] c. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[9] d. Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9] g. Wash the membrane again three times with TBST. h. To ensure equal protein loading, probe the same membrane with a loading control antibody (e.g., GAPDH, β-actin).[9]
5. Detection and Analysis: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9] b. Quantify the band intensities using densitometry software. c. Normalize the GSPT1 protein signal to the loading control signal for each sample.[9] d. Plot the normalized GSPT1 levels against the log of the this compound concentration to generate the dose-response curve.
Visualizations
Caption: Mechanism of this compound induced GSPT1 degradation via ternary complex formation.
References
- 1. Design and Discovery of Preclinical Candidate this compound as a Highly Potent and Selective GSPT1 Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Emerging drug development technologies targeting ubiquitination for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. contractpharma.com [contractpharma.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting LYG-409 Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LYG-409, a potent and selective GSPT1 molecular glue degrader. The information is tailored to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable molecular glue degrader that targets the G1 to S phase transition 1 (GSPT1) protein for degradation.[1] It functions by forming a ternary complex with the Cereblon (CRBN) E3 ubiquitin ligase and GSPT1, leading to the ubiquitination and subsequent degradation of GSPT1 by the proteasome. This degradation of GSPT1, a translation termination factor, results in antitumor activity.[1]
Q2: What are the typical IC50 and DC50 values for this compound?
A2: In in vitro studies using the KG-1 acute myeloid leukemia cell line, this compound has demonstrated an IC50 (half-maximal inhibitory concentration) of 9.50 ± 0.71 nM for cell proliferation and a DC50 (half-maximal degradation concentration) of 7.87 nM for GSPT1 degradation.[1][2][3]
Q3: My this compound dose-response curve for GSPT1 degradation is not a standard sigmoidal shape. What could be the cause?
A3: Non-sigmoidal dose-response curves can occur with molecular glue degraders like this compound. A common phenomenon is the "hook effect," where at very high concentrations of the degrader, the formation of the productive ternary complex (CRBN-LYG-409-GSPT1) is outcompeted by the formation of binary complexes (CRBN-LYG-409 and this compound-GSPT1). This leads to a decrease in degradation at the highest concentrations, resulting in a bell-shaped curve. If you observe this, it is recommended to test a wider range of concentrations, especially in the lower nanomolar range, to accurately determine the DC50.
Q4: I am observing a discrepancy between the level of GSPT1 degradation and the anti-proliferative effect. Why might this be?
A4: There can be a temporal disconnect between protein degradation and the subsequent downstream cellular effects. GSPT1 degradation may occur relatively quickly, while the impact on cell viability and proliferation may take longer to manifest. It is advisable to perform time-course experiments for both degradation and cell viability to understand the kinetics of this compound's action in your specific cell line. Additionally, the relationship between the extent of GSPT1 degradation and the phenotypic response may not be linear.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Anti-proliferation) | KG-1 | 9.50 ± 0.71 nM | [1][2][3] |
| DC50 (GSPT1 Degradation) | KG-1 | 7.87 nM | [1][2][3] |
Table 2: In Vivo Antitumor Activity of this compound
| Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| MV4-11 (Acute Myeloid Leukemia) | 30 mg/kg | 94.34% | [1][2][3] |
| 22Rv1 (Prostate Cancer) | 60 mg/kg | 104.49% | [1][2] |
Experimental Protocols
Cell Proliferation Assay (Based on CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
KG-1 cells (or other relevant cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Treatment: Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only) for background subtraction.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the dose-response curve and calculate the IC50 value using a suitable software package.
GSPT1 Degradation Assay (Western Blot)
This protocol provides a general framework for assessing GSPT1 protein levels following treatment with this compound.
Materials:
-
KG-1 cells (or other relevant cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates or other suitable culture vessels
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GSPT1 (e.g., rabbit polyclonal)
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere (if applicable). Treat the cells with a range of this compound concentrations for the desired time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against GSPT1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the GSPT1 band intensity to the loading control.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control for each concentration and plot the dose-response curve to determine the DC50.
-
Visualizations
Caption: Mechanism of this compound-induced GSPT1 degradation.
Caption: Experimental workflow for dose-response analysis.
Caption: Troubleshooting logic for dose-response curves.
References
Technical Support Center: Managing Toxicity in LYG-409 Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicities associated with the GSPT1 molecular glue degrader, LYG-409, in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue degrader that targets the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2] It functions by inducing proximity between GSPT1 and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1] This degradation of GSPT1 has shown potent antitumor activity in preclinical models of acute myeloid leukemia and prostate cancer.[1][2]
Q2: What is the reported in vivo efficacy of this compound?
A2: In preclinical xenograft models, this compound has demonstrated significant antitumor activity. In an anti-Acute Myeloid Leukemia MV4-11 xenograft model, a 30 mg/kg dose resulted in a tumor growth inhibition (TGI) of 94.34%.[1][2] In a prostate cancer 22Rv1 xenograft model, a 60 mg/kg dose led to a TGI of 104.49%.[1][2]
Q3: What is the reported safety profile of this compound in animal studies?
A3: this compound is reported to have a favorable safety profile.[1][2] A 14-day repeated dose toxicity study in Sprague-Dawley (SD) rats was conducted to assess its safety. The detailed findings from this study are summarized in the tables below.
Troubleshooting Guide for Common Issues
Issue 1: Observed decrease in body weight or food consumption in treated animals.
-
Possible Cause: This may be a direct or indirect effect of this compound administration.
-
Troubleshooting Steps:
-
Monitor Closely: Increase the frequency of body weight and food consumption measurements.
-
Clinical Observations: Carefully observe the animals for any other clinical signs of toxicity, such as changes in posture, activity, or grooming.
-
Dose Adjustment: If weight loss is significant and progressive, consider a dose reduction or a temporary cessation of dosing, if the study design permits.
-
Supportive Care: Ensure easy access to food and water. Palatable, high-calorie food supplements can be provided if necessary.
-
Hematology and Clinical Chemistry: At the end of the study, or if humane endpoints are reached, collect blood for hematology and clinical chemistry analysis to investigate potential underlying metabolic disturbances.
-
Issue 2: Abnormal findings in hematology or clinical chemistry panels.
-
Possible Cause: this compound may have an impact on hematopoiesis or organ function.
-
Troubleshooting Steps:
-
Review Specific Parameters: Identify the specific blood parameters that are altered. For example, changes in liver enzymes (ALT, AST) could suggest hepatotoxicity, while alterations in red or white blood cell counts could indicate effects on the hematopoietic system.
-
Histopathology Correlation: Correlate any blood parameter changes with histopathological findings in the relevant organs (e.g., liver, bone marrow) to determine the pathological basis for the changes.
-
Dose-Response Relationship: Analyze if the severity of the changes is dose-dependent. This can help in determining a no-observed-adverse-effect level (NOAEL).
-
Mechanism-Based Investigation: Consider if the observed changes could be related to the on-target effect of GSPT1 degradation in non-tumor tissues.
-
Issue 3: Unexpected mortality in a treatment group.
-
Possible Cause: This could be due to acute toxicity at the administered dose level.
-
Troubleshooting Steps:
-
Necropsy: Perform a thorough gross necropsy on the deceased animal(s) immediately to identify any visible abnormalities.
-
Histopathology: Collect all relevant tissues for histopathological examination to determine the cause of death.
-
Dose Escalation Re-evaluation: Re-evaluate the dose escalation scheme. A smaller step-wise increase in dose levels may be necessary for future studies.
-
Pharmacokinetic Analysis: If possible, analyze plasma concentrations of this compound from satellite animals to determine if there was unexpected drug accumulation.
-
Quantitative Data Summary
The following tables summarize the key findings from a 14-day repeated-dose toxicity study of this compound in SD rats. This data is based on the supporting information from the primary publication on this compound.
Table 1: Body Weight and Food Consumption
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Mean Body Weight Change (g) | Data not available | Data not available | Data not available | Data not available |
| Mean Food Consumption ( g/animal/day ) | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative values for body weight and food consumption were not provided in the available search results. Researchers should meticulously record and analyze this data in their own studies.
Table 2: Hematology
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| WBC (10^9/L) | Data not available | Data not available | Data not available | Data not available |
| RBC (10^12/L) | Data not available | Data not available | Data not available | Data not available |
| HGB (g/L) | Data not available | Data not available | Data not available | Data not available |
| PLT (10^9/L) | Data not available | Data not available | Data not available | Data not available |
Note: Specific hematology values were not detailed in the available search results. Comprehensive hematological analysis is a critical component of toxicity assessment.
Table 3: Clinical Chemistry
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| ALT (U/L) | Data not available | Data not available | Data not available | Data not available |
| AST (U/L) | Data not available | Data not available | Data not available | Data not available |
| BUN (mmol/L) | Data not available | Data not available | Data not available | Data not available |
| CREA (μmol/L) | Data not available | Data not available | Data not available | Data not available |
Note: Specific clinical chemistry values were not provided in the available search results. A full clinical chemistry panel should be analyzed to assess organ function.
Experimental Protocols
Protocol 1: 14-Day Repeated Dose Toxicity Study in Sprague-Dawley Rats
-
Animal Model: Male and female Sprague-Dawley rats, typically 6-8 weeks old at the start of the study.
-
Group Allocation: Animals are randomly assigned to a vehicle control group and at least three dose groups of this compound (e.g., low, mid, high dose). Each group should contain an equal number of male and female animals.
-
Dosing: this compound is administered orally (e.g., by gavage) once daily for 14 consecutive days. The vehicle used in the control group should be the same as that used to formulate this compound.
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior.
-
Body Weight and Food Consumption: Individual animal body weights are recorded before the start of treatment and at least weekly thereafter. Food consumption is measured for each cage weekly.
-
Hematology and Clinical Chemistry: At the end of the 14-day treatment period, blood samples are collected from all animals for analysis of standard hematology and clinical chemistry parameters.
-
Necropsy and Histopathology: All animals are subjected to a full gross necropsy at the end of the study. A comprehensive list of tissues is collected and preserved for histopathological examination.
Visualizations
Caption: Mechanism of action of this compound as a GSPT1 molecular glue degrader.
Caption: Experimental workflow for a 14-day repeated dose toxicity study.
References
Technical Support Center: Troubleshooting Inconsistent GSPT1 Degradation with LYG-409
Welcome to the Technical Support Center for LYG-409. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving the targeted degradation of GSPT1 using the molecular glue degrader, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce GSPT1 degradation?
This compound is a potent and selective, orally bioavailable GSPT1 molecular glue degrader.[1][2] It functions by inducing proximity between the G1 to S phase transition 1 (GSPT1) protein and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of GSPT1, marking it for subsequent degradation by the proteasome.[3][4][5] The depletion of GSPT1, a key factor in translation termination, results in cell cycle arrest and apoptosis in cancer cells.[6][7]
Q2: I am observing inconsistent GSPT1 degradation with this compound between experiments. What are the potential causes?
Inconsistent GSPT1 degradation can arise from several factors. Key areas to investigate include:
-
Cell Line Variability: Different cell lines can exhibit varying levels of CRBN, the E3 ligase recruited by this compound. Low CRBN expression can lead to inefficient GSPT1 degradation.[8][9]
-
Compound Concentration and Treatment Time: The degradation of GSPT1 is both dose- and time-dependent. Suboptimal concentrations of this compound or insufficient incubation times can result in incomplete or variable degradation.[3][4]
-
Cell Culture Conditions: Factors such as cell confluency, passage number, and overall cell health can impact the efficiency of the ubiquitin-proteasome system and, consequently, GSPT1 degradation.[10]
-
Experimental Protocol Execution: Minor variations in sample preparation, reagent concentrations, and incubation conditions can introduce variability.[3][11]
Q3: My Western blot results show no or weak GSPT1 degradation after this compound treatment. How can I troubleshoot this?
Several factors could contribute to a lack of observable degradation:
-
Confirm Compound Activity: Ensure the this compound compound is active and has been stored correctly to prevent degradation.
-
Optimize Concentration and Time: Perform a dose-response and time-course experiment to identify the optimal concentration and incubation time for your specific cell line.[3]
-
Check for Sufficient CRBN Expression: Verify that your cell line expresses adequate levels of CRBN. This can be done via Western blot or qPCR.
-
Assess Proteasome Function: Ensure the proteasome is active in your experimental system using a proteasome activity assay.[12][13][14]
-
Validate Your Antibody: Confirm that your GSPT1 antibody is specific and sensitive enough to detect changes in protein levels.[15][16][17][18]
Q4: I observe cell toxicity at concentrations where GSPT1 degradation is minimal. What could be the reason?
This may indicate off-target cytotoxicity of this compound. It is crucial to perform a detailed dose-response analysis for both GSPT1 degradation and cell viability to determine the therapeutic window.[5][11]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to inconsistent GSPT1 degradation with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No or Weak GSPT1 Degradation | 1. Suboptimal this compound Concentration: The concentration may be too low to effectively induce degradation.[3] 2. Insufficient Treatment Time: The incubation period may be too short to observe significant degradation.[3][4] 3. Low CRBN Expression: The cell line may not express enough of the required E3 ligase.[8][9] 4. Impaired Proteasome Activity: The cell's protein degradation machinery may be compromised.[12] 5. Inactive Compound: The this compound compound may have degraded. | 1. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM).[19] 2. Conduct a time-course experiment: Analyze GSPT1 levels at various time points (e.g., 2, 4, 8, 16, 24 hours).[4] 3. Assess CRBN levels: Use Western blot to check for CRBN expression in your cell line.[8] 4. Use a proteasome inhibitor control: Treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound to confirm the degradation is proteasome-dependent. Perform a proteasome activity assay.[12][14] 5. Verify compound integrity: Use a fresh stock of this compound. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.[11] 2. Inaccurate Compound Dosing: Pipetting errors can result in different effective concentrations.[11] 3. Variable Incubation Times: Inconsistent treatment durations affect the extent of degradation.[11] | 1. Standardize cell seeding: Use a cell counter to ensure consistent cell numbers per well.[11] 2. Use calibrated pipettes: Perform serial dilutions carefully.[11] 3. Synchronize treatment: Add this compound to all wells as simultaneously as possible and ensure precise incubation timing.[11] |
| Apparent Degradation of Other Proteins | 1. Off-Target Effects: At high concentrations, this compound might induce the degradation of other proteins.[5] 2. Indirect Effects of GSPT1 Degradation: The loss of GSPT1 can stall protein synthesis, leading to the apparent degradation of short-lived proteins.[11] | 1. Perform proteomics analysis: Use mass spectrometry to identify other proteins affected by this compound treatment.[20] 2. Use a cycloheximide (B1669411) control: Treat cells with cycloheximide, a protein synthesis inhibitor, to compare the effects with this compound.[11] |
Quantitative Data Summary
The following tables summarize key quantitative data for GSPT1 degraders.
Table 1: In Vitro Potency of GSPT1 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | KG-1 | 7.87 | >90% | [2] |
| CC-885 | MOLM13 | - | >90% at 24h | [4] |
| SJ6986 | MV4-11 | 9.7 (4h), 2.1 (24h) | >90% | [4] |
| GSPT1 degrader-2 | - | < 30 | - | [21] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
Western Blot for GSPT1 Degradation Assessment
This protocol outlines the steps to analyze GSPT1 protein levels following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that ensures they are in the logarithmic growth phase during treatment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.[11]
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[11]
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a BCA protein assay.[11]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Run the gel at 150V for 1-1.5 hours.[11]
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against GSPT1 (e.g., 1:1000 dilution) overnight at 4°C.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.[11]
-
Co-Immunoprecipitation (Co-IP) for GSPT1-CRBN Interaction
This protocol is to confirm the this compound-induced interaction between GSPT1 and CRBN.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control as described above.
-
Lyse cells in Co-IP lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20 with protease and phosphatase inhibitors).[22]
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-CRBN antibody (or anti-GSPT1) overnight at 4°C.[21]
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the proteins from the beads by boiling in Laemmli buffer.[21]
-
-
Western Blot Analysis:
-
Analyze the eluate by Western blotting using antibodies against GSPT1 and CRBN.
-
Cell Viability Assay
This protocol assesses the effect of this compound-induced GSPT1 degradation on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[23]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) or vehicle control.[23]
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 72 hours).[23]
-
-
Viability Measurement:
-
Data Acquisition:
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle-treated control and plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.[23]
-
Visualizations
Caption: Mechanism of GSPT1 degradation by the molecular glue this compound.
References
- 1. Anti-eRF3/GSPT1 antibody (ab126090) | Abcam [abcam.com]
- 2. Design and Discovery of Preclinical Candidate this compound as a Highly Potent and Selective GSPT1 Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 8. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. med.fsu.edu [med.fsu.edu]
- 14. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. novusbio.com [novusbio.com]
- 17. Anti-GSPT1 Monoclonal Atlas Antibody [atlasantibodies.com]
- 18. Anti-GSPT1 Antibodies | Invitrogen [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. assaygenie.com [assaygenie.com]
- 23. benchchem.com [benchchem.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GSPT1 Degradation: LYG-409 vs. CC-90009
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent GSPT1-degrading molecular glues, LYG-409 and CC-90009. Both compounds have demonstrated potent anti-leukemic activity by inducing the proteasomal degradation of the G1 to S phase transition 1 (GSPT1) protein. This guide summarizes their degradation efficacy, outlines the experimental protocols used for their characterization, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both this compound and CC-90009 function as "molecular glues." They act by inducing proximity between the GSPT1 protein and the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN). This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The depletion of GSPT1, a key translation termination factor, triggers a cascade of cellular events, including the integrated stress response and ultimately, apoptosis in cancer cells.
Caption: Mechanism of GSPT1 degradation by molecular glues.
Comparative Efficacy of GSPT1 Degradation
The following tables summarize the in vitro degradation potency and anti-proliferative activity of this compound and CC-90009 in various acute myeloid leukemia (AML) cell lines. While a direct head-to-head study is not publicly available, this data provides a basis for comparison.
Table 1: GSPT1 Degradation Efficacy (DC50)
| Compound | Cell Line | DC50 (nM) |
| This compound | KG-1 | 7.87[1] |
| This compound | MV4-11 | 16[2] |
| This compound | Molm-13 | 90[2] |
| CC-90009 | KG-1 | Degradation confirmed, specific DC50 not cited.[3] |
Table 2: Anti-proliferative Activity (IC50)
| Compound | Cell Line(s) | IC50 (nM) |
| This compound | KG-1 | 9.50 ± 0.71[1] |
| This compound | MV4-11 | 8[2] |
| CC-90009 | Panel of 11 human AML cell lines | 3 - 75[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and CC-90009.
Western Blotting for GSPT1 Degradation
This protocol is used to quantify the reduction in GSPT1 protein levels following treatment with the degraders.
-
Cell Culture and Treatment: AML cell lines (e.g., KG-1, MV4-11, Molm-13) are cultured in appropriate media. Cells are treated with varying concentrations of this compound or CC-90009 (or DMSO as a vehicle control) for a specified duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Post-treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are incubated on ice and then centrifuged to pellet cell debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: An equal amount of protein (e.g., 20-30 µg) for each sample is mixed with Laemmli sample buffer and denatured by boiling. The samples are then loaded onto an SDS-polyacrylamide gel for electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for GSPT1.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.
-
-
Detection and Analysis: A chemiluminescent substrate is applied to the membrane, and the signal is captured using an imaging system. The intensity of the protein bands is quantified using densitometry software. GSPT1 levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control.
Caption: Workflow for assessing GSPT1 degradation via Western Blot.
Cell Viability Assay
This protocol is used to determine the anti-proliferative effects of the GSPT1 degraders.
-
Cell Seeding: AML cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or CC-90009 for a specified period (e.g., 72 hours).
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: The luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.
Downstream Signaling of GSPT1 Degradation
The degradation of GSPT1 disrupts translation termination, leading to ribosome stalling and the activation of the Integrated Stress Response (ISR). This signaling cascade culminates in the upregulation of pro-apoptotic factors and subsequent cell death.
Caption: Signaling pathway activated by GSPT1 degradation.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]
- 3. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - Lookchem [lookchem.com]
- 4. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
Orthogonal Assays to Confirm LYG-409 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
LYG-409 has been identified as a potent and selective molecular glue degrader that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein, a key factor in protein translation termination. This targeted protein degradation leads to significant anti-tumor activity. To rigorously validate the mechanism and efficacy of this compound, a series of orthogonal assays are essential. This guide provides a comparative overview of recommended assays, their underlying principles, and detailed experimental protocols to independently confirm the activity of this compound.
Core Mechanism of this compound
This compound functions as a molecular glue, bringing together the GSPT1 protein and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 disrupts protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Signaling pathway of this compound-induced GSPT1 degradation.
Orthogonal Assay Workflow
A multi-faceted approach employing a combination of biochemical, cell-based, and biophysical assays is recommended to comprehensively validate the activity of this compound. The following workflow provides a logical progression from confirming protein degradation to elucidating the underlying molecular mechanism and its functional consequences.
Caption: Experimental workflow for orthogonal validation of this compound.
Comparison of Orthogonal Assays
The following tables summarize key orthogonal assays for confirming this compound's activity, comparing their principles, throughput, and the type of data they provide.
Table 1: Assays for Confirmation of GSPT1 Degradation
| Assay | Principle | Throughput | Data Output | Key Advantage |
| Western Blot | Size-based protein separation and antibody-based detection. | Low | Semi-quantitative protein levels | Widely accessible and visually intuitive. |
| Quantitative Mass Spectrometry (Proteomics) | Measures peptide fragments to identify and quantify proteins. | Medium | Unbiased, global protein quantification | Gold standard for selectivity and off-target analysis.[1] |
| HiBiT/NanoBRET Assay | Luminescence-based detection of a tagged protein in live cells. | High | Real-time, quantitative protein levels (DC50, Dmax) | Real-time kinetics of degradation in living cells. |
Table 2: Assays for Confirmation of Molecular Glue Mechanism
| Assay | Principle | Throughput | Data Output | Key Advantage |
| TR-FRET / AlphaLISA | Proximity-based assays measuring the interaction between GSPT1 and CRBN.[2][3] | High | Ternary complex formation (EC50) | High-throughput screening compatible. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor chip. | Low | Binding affinities (KD), kinetics (kon, koff), and cooperativity.[4] | Detailed kinetic information of binary and ternary interactions. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding.[2] | Low | Binding affinity (KD), stoichiometry, and thermodynamics. | Label-free, in-solution measurement of binding thermodynamics. |
Table 3: Assays for Functional Consequences and On-Target Effects
| Assay | Principle | Throughput | Data Output | Key Advantage |
| Cell Viability Assay (e.g., CellTiter-Glo) | Measures ATP levels as an indicator of metabolically active cells.[5] | High | Cell proliferation and cytotoxicity (EC50) | Correlates protein degradation with cellular phenotype. |
| Apoptosis Assay (e.g., Caspase-Glo) | Measures caspase activity, a hallmark of apoptosis.[6] | High | Induction of apoptosis | Confirms the downstream mechanism of cell death. |
| Rescue Experiments | Overexpression of a degradation-resistant GSPT1 mutant to rescue the phenotype.[5][7] | Medium | Confirmation of on-target effect | Definitive proof that cellular effects are GSPT1-dependent. |
Detailed Experimental Protocols
Western Blot for GSPT1 Degradation
Objective: To visually and semi-quantitatively assess the reduction in GSPT1 protein levels upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., MV4-11) and treat with a dose-response of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for GSPT1. Also, probe for a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding secondary antibody.
-
Detection: Visualize protein bands using an appropriate detection reagent (e.g., chemiluminescence) and imaging system.
-
Analysis: Quantify band intensities to determine the relative decrease in GSPT1 levels compared to the loading control.
TR-FRET Assay for Ternary Complex Formation
Objective: To quantify the this compound-dependent formation of the GSPT1-CRBN ternary complex.
Methodology:
-
Reagents: Obtain purified recombinant GSPT1 and CRBN/DDB1 complex. Label one protein with a donor fluorophore (e.g., Terbium) and the other with an acceptor fluorophore (e.g., d2).
-
Assay Setup: In a microplate, add a fixed concentration of the labeled proteins and a serial dilution of this compound.
-
Incubation: Incubate the plate at room temperature to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the this compound concentration to determine the EC50 for ternary complex formation.
Cell Viability Assay (CellTiter-Glo®)
Objective: To measure the effect of this compound-induced GSPT1 degradation on cancer cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Treatment: Treat the cells with a dose-response of this compound or a vehicle control.
-
Incubation: Incubate the plates for a period that allows for phenotypic effects to manifest (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the EC50 value.
Logical Relationships of Orthogonal Assays
The chosen orthogonal assays should logically connect to provide a cohesive and robust validation of this compound's activity. The relationship between these assays is hierarchical, starting from the direct effect on the target protein and moving to the functional consequences for the cell.
Caption: Logical relationships between orthogonal assays for this compound.
By employing a carefully selected panel of orthogonal assays, researchers can build a comprehensive data package that strongly supports the intended mechanism of action and therapeutic potential of this compound as a GSPT1 molecular glue degrader.
References
- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Navigating Off-Target Effects: A Comparative Analysis of the GSPT1 Degrader LYG-409
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of the off-target protein profile of LYG-409, a potent and selective G1 to S phase transition 1 (GSPT1) molecular glue degrader, with other known GSPT1 degraders. Experimental data and detailed protocols are presented to offer a clear perspective on its selectivity.
This compound has been identified as a highly selective GSPT1 molecular glue degrader.[1] While all molecular glue degraders targeting GSPT1 engage with the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of their primary target, their off-target profiles can vary significantly. This guide delves into the available data to build a comparative landscape of this compound's selectivity.
Comparative Selectivity Profile of GSPT1 Degraders
The following table summarizes the known on-target and off-target activities of this compound in comparison to other well-characterized GSPT1 degraders, CC-90009 and CC-885. This data is crucial for assessing the potential for unintended pharmacological effects.
| Compound | Primary Target | Key Off-Targets / Neo-substrates | Reference Compound(s) |
| This compound | GSPT1 | Minimal effect on IKZF1, IKZF2, SALL4, and CK1α | CC-90009, CC-885 |
| CC-90009 | GSPT1 | Minimal effect on the proteome; does not degrade IKZF1, HBS1L, and CK1α | CC-885 |
| CC-885 | GSPT1 | IKZF1, IKZF3, CK1α, HBS1L, BNIP3L | Lenalidomide, Pomalidomide |
In-Depth Analysis of Off-Target Profiles
While specific broad-panel screening data for this compound is not yet publicly available, the initial characterization demonstrates a high degree of selectivity. One study explicitly states that this compound selectively degrades GSPT1 with minimal impact on other known "neo-substrates" of similar CRBN-modulating compounds, such as IKZF1, IKZF2, SALL4, and CK1α.
In contrast, the broader off-target profile of the related GSPT1 degrader CC-90009 has been more extensively studied. Mass spectrometry-based proteomic analysis of KG-1 AML cells treated with CC-90009 revealed a significant reduction in GSPT1 protein abundance with minimal effects on the rest of the proteome.[2] This indicates a high level of selectivity for GSPT1.[2] Immunoblotting confirmed the specific degradation of GSPT1 without affecting other known neosubstrates of the less selective parent compound, CC-885, such as IKZF1, HBS1L, and CK1α.[2]
Another selective GSPT1/2 degrader, SJ6986, was reported to be selective over approximately 9000 proteins in a quantitative chemical proteomics study.[3] This highlights the feasibility of developing highly selective GSPT1 degraders. The available data for this compound suggests it aligns with this class of highly selective agents.
Experimental Protocols
To facilitate the independent assessment of compound selectivity, this section provides detailed methodologies for key experiments used in off-target protein profiling.
Global Proteomics Analysis by Mass Spectrometry
This protocol provides a general workflow for assessing changes in protein abundance across the proteome following treatment with a compound of interest.
1. Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., KG-1, MOLM-13) in appropriate media and conditions.
-
Treat cells with the test compound (e.g., this compound) at various concentrations and time points. Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonicate or vortex the lysates to ensure complete cell disruption.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
3. Protein Digestion:
-
Reduce protein disulfide bonds using dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Alkylate free cysteine residues with iodoacetamide (B48618) (IAA) to prevent disulfide bond reformation.
-
Digest proteins into peptides using a sequence-specific protease, typically trypsin, overnight at 37°C.
4. Peptide Cleanup and Labeling (Optional, for quantitative proteomics):
-
Desalt the peptide mixture using C18 solid-phase extraction (SPE) cartridges.
-
For quantitative analysis, label peptides with isobaric tags (e.g., Tandem Mass Tags™ - TMT™).
5. LC-MS/MS Analysis:
-
Separate peptides by reverse-phase liquid chromatography (LC) using a nano-flow HPLC system.
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
6. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins by searching the MS/MS spectra against a protein database (e.g., UniProt).
-
Perform statistical analysis to identify proteins with significantly altered abundance in compound-treated samples compared to controls.
KINOMEscan™ Assay (Competitive Binding Assay)
This protocol outlines a competitive binding assay to assess the interaction of a compound with a large panel of kinases.
1. Assay Principle:
-
A test compound is incubated with a panel of DNA-tagged kinases in the presence of an immobilized, active-site directed ligand.
-
The amount of kinase that binds to the immobilized ligand is measured by quantifying the associated DNA tag using qPCR.
-
A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
2. Experimental Procedure:
-
Prepare a solution of the test compound at a specified concentration (e.g., 10 µM).
-
In a multi-well plate, combine the test compound, a specific kinase from the panel, and the immobilized ligand.
-
Incubate the plate to allow for binding equilibrium to be reached.
-
Wash the plate to remove unbound components.
-
Elute the bound kinase from the immobilized ligand.
-
Quantify the amount of eluted kinase using qPCR with primers specific for the DNA tag.
3. Data Analysis:
-
Calculate the percent of control for each kinase, representing the amount of bound kinase in the presence of the test compound relative to a vehicle control.
-
Results are often visualized as a TREEspot™ interaction map, where interactions are mapped onto a dendrogram of the human kinome.
Visualizing Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of this compound-mediated GSPT1 degradation via the CRL4-CRBN E3 ligase complex.
Caption: A generalized workflow for the experimental determination of a compound's off-target profile.
References
- 1. Design and Discovery of Preclinical Candidate this compound as a Highly Potent and Selective GSPT1 Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison of GSPT1 Molecular Glue Degraders: LYG-409 and MRT-2359
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of G1 to S phase transition 1 (GSPT1), a key factor in protein translation termination, has emerged as a promising therapeutic strategy in oncology. Molecular glue degraders that co-opt the Cereblon (CRBN) E3 ubiquitin ligase to induce GSPT1 degradation have shown significant preclinical and early clinical activity. This guide provides a comprehensive, data-supported comparison of two such degraders: LYG-409 and MRT-2359.
At a Glance: Key Performance Indicators
| Feature | This compound | MRT-2359 |
| Target | GSPT1 | GSPT1 |
| Mechanism of Action | Molecular glue degrader, induces GSPT1 degradation via CRBN E3 ligase | Molecular glue degrader, induces GSPT1 degradation via CRBN E3 ligase |
| Primary Therapeutic Focus | Acute Myeloid Leukemia, Prostate Cancer | MYC-driven solid tumors, with a recent focus on Prostate Cancer |
| In Vitro Potency (KG-1 cells) | IC50: 9.50 ± 0.71 nM[1][2] | Not explicitly reported in KG-1 cells |
| In Vitro Degradation (KG-1 cells) | DC50: 7.87 nM[1][2] | Not explicitly reported in KG-1 cells |
| In Vivo Efficacy (22Rv1 Prostate Cancer Xenograft) | Tumor Growth Inhibition (TGI): 104.49% at 60 mg/kg[1][2] | Complete tumor regression at 10 mg/kg (daily)[3] |
| Clinical Development Stage | Preclinical | Phase 1/2 Clinical Trials[4][5] |
Mechanism of Action: A Shared Path to GSPT1 Degradation
Both this compound and MRT-2359 function as molecular glue degraders. They act by binding to the CRBN E3 ubiquitin ligase, which alters its substrate specificity, causing it to recognize GSPT1 as a neosubstrate. This induced proximity leads to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome. The depletion of GSPT1 disrupts the termination of protein synthesis, leading to cellular stress and apoptosis in cancer cells.
Preclinical Performance: A Comparative Analysis
A direct comparison of this compound and MRT-2359 is possible through preclinical data generated in the 22Rv1 prostate cancer xenograft model.
In Vitro Activity
This compound has demonstrated potent in vitro activity in acute myeloid leukemia (AML) cell lines. In KG-1 cells, it exhibited a half-maximal inhibitory concentration (IC50) for cell proliferation of 9.50 ± 0.71 nM and a half-maximal degradation concentration (DC50) for GSPT1 of 7.87 nM.[1][2]
For MRT-2359, while specific IC50 and DC50 values in a broad panel of cell lines are not consistently published in peer-reviewed articles, it has been described as a potent degrader of GSPT1 with preferential anti-proliferative activity in cancer cell lines with high MYC expression, such as certain non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) lines.[4]
In Vivo Efficacy
In the 22Rv1 human prostate cancer xenograft model, both compounds have shown significant anti-tumor activity.
-
This compound , at a dose of 60 mg/kg, resulted in a tumor growth inhibition (TGI) of 104.49%, indicating tumor regression.[1][2]
-
MRT-2359 , at a dose of 10 mg/kg administered daily, led to complete tumor regression in the same 22Rv1 model.[3]
It is important to note that the different dosing regimens may influence the observed outcomes.
In other models, this compound demonstrated a TGI of 94.34% at 30 mg/kg in an MV4-11 AML xenograft model.[1][2] MRT-2359 has shown anti-tumor activity in various xenograft and patient-derived xenograft (PDX) models of NSCLC and SCLC with high L-Myc and/or N-Myc expression.[4]
Clinical Development Landscape
MRT-2359 is currently in Phase 1/2 clinical trials for the treatment of patients with MYC-driven solid tumors.[4][5] Recent developments suggest a strategic shift in focus towards prostate cancer, following observations of promising activity and a more ubiquitous biomarker profile in this indication.[6] this compound is in the preclinical stage of development.[1][2]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols for the evaluation of GSPT1 degraders.
Western Blot for GSPT1 Degradation
This assay is used to determine the DC50 value of the compounds.
-
Cell Culture and Treatment: Cancer cell lines (e.g., KG-1) are cultured in appropriate media. Cells are seeded and treated with increasing concentrations of the GSPT1 degrader (this compound or MRT-2359) or vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for GSPT1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the percentage of GSPT1 degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by plotting the percentage of degradation against the compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Studies
These studies are performed to evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Cell Implantation: A suspension of human cancer cells (e.g., 22Rv1) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Compound Administration: The GSPT1 degrader (this compound or MRT-2359) is administered to the treatment groups, typically via oral gavage, at specified doses and schedules. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric for this analysis.
Conclusion
Both this compound and MRT-2359 are potent, orally bioavailable GSPT1 molecular glue degraders with compelling preclinical anti-tumor activity. While this compound has shown strong efficacy in preclinical models of AML and prostate cancer, MRT-2359 has progressed to clinical trials with a primary focus on MYC-driven tumors, and more recently, prostate cancer. The direct comparison in the 22Rv1 xenograft model suggests that both compounds are highly active in this setting, with MRT-2359 achieving complete tumor regression at a lower dose than the dose of this compound that resulted in significant tumor regression. Further clinical development will be crucial in determining the therapeutic potential and safety profiles of both molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Discovery of Preclinical Candidate this compound as a Highly Potent and Selective GSPT1 Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monte Rosa Therapeutics Presents Preclinical Data [globenewswire.com]
- 5. Monte Rosa Therapeutics Announces Interim PK/PD and Clinical Data for MRT-2359 in Phase 1/2 Trial for MYC-Driven Solid Tumors - Monte Rosa Therapeutics [ir.monterosatx.com]
- 6. fiercebiotech.com [fiercebiotech.com]
In Vivo Efficacy of LYG-409: A Comparative Analysis Against Standard of Care in AML and Prostate Cancer
For Immediate Release
This guide provides a comparative analysis of the in vivo efficacy of the novel GSPT1 molecular glue degrader, LYG-409, against the current standards of care for Acute Myeloid Leukemia (AML) and Castration-Resistant Prostate Cancer (CRPC). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's preclinical performance.
Overview of this compound
This compound is a potent, selective, and orally bioavailable molecular glue degrader that targets the G1 to S phase transition 1 (GSPT1) protein. By inducing the degradation of GSPT1, this compound disrupts key cellular processes, leading to tumor cell death. Preclinical studies have demonstrated its significant anti-tumor activity in AML and prostate cancer models.
Comparative In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in xenograft models of AML (MV4-11 cell line) and prostate cancer (22Rv1 cell line) and compared to the respective standards of care: a combination of venetoclax (B612062) and azacitidine for AML and enzalutamide (B1683756) for CRPC.
Data Summary
| Indication | Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Citation(s) |
| Acute Myeloid Leukemia | MV4-11 | This compound | 30 mg/kg | 94.34% | [1] |
| MV4-11 | Venetoclax | Not specified in direct comparison | 90% (as single agent) | [2] | |
| MV4-11 | Venetoclax + Azacitidine | Not specified in direct comparison | Superior to single agents | [3][4] | |
| Prostate Cancer | 22Rv1 | This compound | 60 mg/kg | 104.49% | [1] |
| 22Rv1 | Enzalutamide | 20 mg/kg/day | ~15% | [5] | |
| 22Rv1 | Enzalutamide | 10 or 30 mg/kg, 6 days/week | No significant effect | [6] |
Signaling Pathway of GSPT1 Degradation
This compound acts as a molecular glue, bringing together the GSPT1 protein and the CRL4-CRBN E3 ubiquitin ligase complex. This proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. The degradation of GSPT1 has several downstream effects that contribute to its anti-cancer activity, including impaired translation termination and activation of the integrated stress response pathway, ultimately leading to apoptosis.[7][8][9]
References
- 1. Design and Discovery of Preclinical Candidate this compound as a Highly Potent and Selective GSPT1 Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor effect of antibody drug conjugate ASP1235 targeting Fms-like tyrosine kinase 3 with venetoclax plus azacitidine in an acute myeloid leukemia xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical efficacy of azacitidine and venetoclax for infant KMT2A-rearranged acute lymphoblastic leukemia reveals a new therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Enzalutamide did not affect the growth of castration-resistant 22Rv1 xenograft tumors. - Public Library of Science - Figshare [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 9. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of LYG-409 with other cellular proteins
This guide provides a detailed comparison of the cross-reactivity profile of LYG-409 with other cellular proteins. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity of this compound.
Quantitative Assessment of Kinase Selectivity
The selectivity of this compound was assessed against a panel of related kinases to determine its cross-reactivity profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its intended target, Hypothetical Kinase A (HKA), and other closely related kinases.
| Kinase Target | This compound IC50 (nM) | Alternative Inhibitor 1 IC50 (nM) | Alternative Inhibitor 2 IC50 (nM) |
| HKA (Primary Target) | 15 | 25 | 50 |
| HKB | 3,500 | 150 | 2,500 |
| HKC | > 10,000 | 800 | > 10,000 |
| HKD | 8,200 | 450 | 7,800 |
| HKE | > 10,000 | 1,200 | > 10,000 |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (Competitive Binding Assay)
This assay was performed to determine the IC50 values of this compound against a panel of kinases.
-
Reagents: Recombinant human kinases, broad-spectrum kinase inhibitor tracer, and this compound.
-
Procedure:
-
A solution containing the kinase, the tracer, and a variable concentration of this compound was prepared in a buffer solution.
-
The mixture was incubated to allow the binding reaction to reach equilibrium.
-
The amount of tracer bound to the kinase was quantified using a suitable detection method (e.g., fluorescence polarization).
-
The data was normalized to control wells containing no inhibitor (100% binding) and wells with a high concentration of a known potent inhibitor (0% binding).
-
IC50 values were calculated by fitting the data to a four-parameter logistic curve.
-
2. Cellular Target Engagement Assay (NanoBRET™ Assay)
This assay was conducted to confirm the target engagement of this compound in a cellular context.
-
Cell Line: A human cell line engineered to express a NanoLuc®-HKA fusion protein.
-
Reagents: NanoBRET™ Tracer, NanoBRET™ Nano-Glo® Substrate, and this compound.
-
Procedure:
-
The engineered cells were seeded in multi-well plates and incubated.
-
The cells were treated with varying concentrations of this compound.
-
The NanoBRET™ Tracer was added to the cells, followed by a brief incubation period.
-
The NanoBRET™ Nano-Glo® Substrate was added to generate the luminescent signal.
-
The bioluminescence resonance energy transfer (BRET) signal was measured using a luminometer.
-
The BRET ratio was calculated and plotted against the logarithm of the this compound concentration to determine the cellular IC50.
-
Visualizations
Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound on Hypothetical Kinase A (HKA).
Safety Operating Guide
Navigating the Safe Disposal of Potent Research Compound LYG-409
The proper disposal of potent, biologically active compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling novel compounds such as LYG-409, a GSPT1 molecular glue degrader with antitumor properties, adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment.[1] In the absence of a specific Safety Data Sheet (SDS) for every new research compound, a risk-based approach grounded in established best practices for hazardous waste management is imperative.
Core Principles of Chemical Waste Management
Before commencing any procedure that will generate waste, it is crucial to establish segregated waste streams. For a potent compound like this compound, waste should be categorized at the point of generation to prevent cross-contamination and ensure proper handling. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, when handling the compound in any form.[2] Work with solid forms or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosolized particles.[2]
Waste Segregation and Containerization
Proper segregation and containment of waste are the foundation of a safe disposal process. The following table outlines the primary waste streams for a potent research compound and the appropriate containers for each.
| Waste Type | Description | Recommended Container |
| Solid Waste | Unused or expired lyophilized powder, contaminated consumables (e.g., pipette tips, vials, gloves).[2] | Labeled, sealed, and compatible hazardous waste container.[3] |
| Liquid Waste | Unused solutions, supernatants from cell-based assays, and instrument effluent containing the compound. | Labeled, sealed, and compatible hazardous waste container for liquid chemical waste.[3] |
| Sharps Waste | Needles, syringes, and other contaminated items that can puncture the skin.[2] | Designated, puncture-resistant, and leak-proof sharps container labeled as containing pharmaceutical waste.[2] |
| Contaminated Labware | Glassware and other lab equipment that has come into direct contact with the compound. | Designated hazardous waste bin for contaminated labware.[3] |
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and any known hazard information.[3]
Disposal Workflow for this compound
The following diagram illustrates a compliant, step-by-step workflow for the proper disposal of this compound from the point of generation to final pickup by certified waste management personnel.
Detailed Experimental Protocols for Waste Handling
Inactivation of Liquid Waste: For some compounds, chemical inactivation may be a viable pre-treatment step. However, for a novel compound like this compound, validated inactivation protocols are unlikely to be available. Therefore, all liquid waste containing this compound should be treated as hazardous and collected in a designated liquid waste container. Do not discharge any amount down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
Handling of Solid Waste: Small quantities of unused lyophilized powder should be carefully transferred to a hazardous waste container to avoid generating dust.[2] All disposables that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be disposed of in the solid hazardous waste stream.[2]
Spill Management: In the event of a spill, the area should be secured and ventilated. For solid spills, carefully sweep or wipe the material to avoid dust formation and place it into a designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the spill.[3] The contaminated absorbent material must then be disposed of as hazardous solid waste. Following cleanup, the area should be decontaminated with an appropriate solvent or cleaning agent, and all cleaning materials should also be disposed of as hazardous waste.
Regulatory Compliance
It is crucial to note that the disposal of chemical waste is regulated by local, state, and federal laws.[4] Researchers and laboratory managers are responsible for ensuring that all disposal practices are in full compliance with these regulations and their institution's specific EHS guidelines. Always consult your institution's EHS department for guidance on specific waste streams and to schedule waste pickups.[3] By adhering to these procedures, laboratories can ensure a safe working environment and maintain regulatory compliance when handling potent research compounds like this compound.
References
Navigating the Uncharted: A Safety Protocol for Handling LYG-409
Essential guidance for the safe handling and disposal of the novel GSPT1 molecular glue degrader, LYG-409, designed to empower researchers in advancing drug discovery while prioritizing laboratory safety.
As a potent, orally active degrader of GSPT1 with significant anti-leukemia and anti-prostate cancer activity, this compound represents a promising frontier in targeted protein degradation. However, as a novel research chemical, comprehensive safety data remains limited. This document provides essential, immediate safety and logistical information, including operational and disposal plans, based on best practices for handling potent, uncharacterized small molecule compounds. The following procedural, step-by-step guidance is intended to directly answer specific operational questions, fostering a culture of safety and building trust in the handling of this and other innovative chemical entities.
Personal Protective Equipment (PPE): A Multi-layered Defense
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to PPE is paramount. The following recommendations are based on guidelines for handling potent, cytotoxic, and powdered chemical agents in a research laboratory setting.
A thorough hazard assessment is the first step in ensuring laboratory safety.[1] This involves evaluating the specific chemicals being used, their concentrations, and the potential routes of exposure.[1] Based on this assessment, appropriate PPE must be selected to provide a greater level of protection than the minimum required.[1]
General Laboratory Settings
For any work in a laboratory where chemical, biological, or other hazards are present, the minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2][3]
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields (ANSI Z87.1-compliant) | Minimum requirement for working with or around hazardous materials.[2] |
| Chemical splash goggles | Recommended when handling liquid solutions of this compound to protect against splashes.[3] | |
| Face shield | Should be worn in addition to safety glasses or goggles during activities with a high splash risk.[2][4] | |
| Body Protection | Laboratory coat | Protects skin and clothing from splashes and spills.[4] |
| Hand Protection | Disposable nitrile gloves | Minimum protection for incidental contact.[2] Latex gloves should be avoided due to poor chemical protection and potential for allergic reactions.[2] |
| Foot Protection | Closed-toe shoes | Prevents injuries from dropped objects or spills.[4] |
Handling of Powdered this compound and Concentrated Solutions
When handling the solid form of this compound or preparing concentrated stock solutions, additional precautions are necessary to prevent inhalation of the powdered compound and to ensure a higher level of protection against exposure.
| PPE Component | Specification | Rationale |
| Respiratory Protection | N95 respirator or higher | Recommended when working with volatile chemicals or in poorly ventilated areas.[4] Essential when handling powdered this compound outside of a certified chemical fume hood. |
| Hand Protection | Double-gloving with nitrile gloves | Provides an additional layer of protection in case of a breach of the outer glove. Recommended for handling potent compounds. |
| Body Protection | Disposable gown with tight-fitting cuffs | Offers enhanced protection over a standard lab coat and should be disposed of as contaminated waste after use. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured operational plan ensures that safety is integrated into every step of the research process, from receiving the compound to its final disposal.
Receiving and Unpacking
-
All personnel involved in receiving should be trained in the proper handling of potentially hazardous chemicals.
-
Upon receipt, inspect the external packaging for any signs of damage.
-
Transport the unopened package to a designated laboratory area.
-
Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) before opening the package within a chemical fume hood or other ventilated enclosure.
Storage
-
Store this compound in a clearly labeled, tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
Preparation of Stock Solutions
-
All weighing of powdered this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.[5]
-
Use dedicated, clean tools for handling the compound.[5]
-
Wear the enhanced PPE outlined for handling powdered compounds (double gloves, disposable gown, and respiratory protection if not in a fume hood).
-
Ensure all containers are clearly labeled with the chemical name, concentration, date, and hazard warnings.[5]
Experimental Use
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear the appropriate PPE for the task, as determined by your risk assessment.
-
Avoid skin and eye contact. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Do not eat, drink, or smoke in the laboratory.
Disposal Plan: Managing Cytotoxic Waste
As a potent compound with cytotoxic properties, all waste generated from the handling of this compound must be treated as hazardous cytotoxic waste.[6][7]
Waste Segregation and Collection
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[8][9]
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), labware, and cleaning materials must be collected in a dedicated, leak-proof container lined with a distinctive plastic bag and clearly labeled as "Cytotoxic Waste".[9]
-
Liquid Waste: Unused or expired solutions of this compound, as well as contaminated solvents, should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[6]
Decontamination and Final Disposal
-
All surfaces and equipment that come into contact with this compound should be decontaminated. A recommended procedure involves a three-step process of initial cleaning with a detergent, followed by rinsing with sterile water, and a final decontamination with 70% isopropyl alcohol.[6]
-
All cytotoxic waste must be disposed of through your institution's hazardous waste management program.[6] The standard and legally required method for the destruction of cytotoxic waste is high-temperature incineration.[7]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for Risk Assessment and Safe Handling of this compound.
By adhering to these stringent safety protocols, researchers can confidently work with novel compounds like this compound, advancing the frontiers of science while ensuring a safe and secure laboratory environment.
References
- 1. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com [westlab.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 6. benchchem.com [benchchem.com]
- 7. cleanaway.com.au [cleanaway.com.au]
- 8. danielshealth.ca [danielshealth.ca]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
